2-Chloro-6-methylnicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-5-2-3-6(4-9)7(8)10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBNBAYNISAUIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334338 | |
| Record name | 2-Chloro-6-methylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28900-10-9 | |
| Record name | 2-Chloro-6-methylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-methylpyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-6-methylnicotinonitrile physical and chemical properties.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and synthetic properties of 2-Chloro-6-methylnicotinonitrile, a key heterocyclic intermediate in organic synthesis. This document consolidates available data on its properties, provides a detailed experimental protocol for its preparation, and includes predicted spectroscopic information to support researchers in its application.
Core Physical and Chemical Properties
This compound, also known as 2-Chloro-6-methyl-3-pyridinecarbonitrile, is a solid, substituted pyridine derivative. Its core characteristics are summarized in the table below. While some physical properties are predicted based on its structure, experimentally determined values are included where available.
| Property | Value | Source |
| CAS Number | 28900-10-9 | |
| Molecular Formula | C₇H₅ClN₂ | |
| Molecular Weight | 152.58 g/mol | [1] |
| Appearance | Solid (predicted) | [1] |
| Melting Point | 114-116 °C | |
| Boiling Point | 140-145 °C | |
| Solubility | Limited solubility in water, soluble in some organic solvents. | [1] |
| Predicted Boiling Point | 270 - 280 °C | [1] |
Synthesis of this compound
A reliable method for the synthesis of this compound involves the chlorination of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile using phosphorus oxychloride. This procedure offers a high yield of the desired product.
Experimental Protocol
Materials:
-
6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
4M Sodium hydroxide (NaOH) solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (45.0g, 335mmol).
-
Add phosphorus oxychloride (652g, 4250mmol) to the vessel.
-
Heat the mixture to 130°C and stir for 2 hours.
-
After the reaction is complete, concentrate the reaction solution to obtain a residue.
-
Dissolve the residue in dichloromethane.
-
Adjust the pH of the solution to 8 by adding 4M sodium hydroxide solution.
-
Separate the organic layer.
-
Wash the organic layer with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Distill the solvent under reduced pressure to obtain this compound (51.0g, 99% yield).
Diagram of the Synthetic Workflow:
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the known structure and data from analogous compounds, the following spectral characteristics can be predicted.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound in CDCl₃ has been reported with the following chemical shifts (δ) and coupling constants (J):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 2.65 | singlet (s) | 3H | -CH₃ |
| 7.24 | doublet (d) | 1H | Pyridine-H (J=8.0Hz) |
| 7.89 | doublet (d) | 1H | Pyridine-H (J=8.0Hz) |
Predicted ¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would show signals for the seven distinct carbon atoms in the molecule. The approximate chemical shift ranges for these carbons are provided below.
| Carbon Type | Predicted Chemical Shift (ppm) |
| Methyl Carbon (-CH₃) | 20 - 30 |
| Nitrile Carbon (-C≡N) | 115 - 125 |
| Aromatic Carbons (C-H) | 120 - 140 |
| Aromatic Carbons (C-Cl, C-C) | 140 - 160 |
Predicted Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| ~2220 - 2230 | C≡N (nitrile) stretch |
| ~1600 - 1450 | C=C and C=N (aromatic ring) stretches |
| ~1400 - 1350 | C-H (methyl) bend |
| ~800 - 700 | C-Cl stretch |
Predicted Mass Spectrometry (MS)
In a mass spectrum, this compound is expected to show a molecular ion peak corresponding to its molecular weight. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
Diagram of Predicted Fragmentation Pathway:
Reactivity and Potential Applications
This compound is a versatile intermediate in organic synthesis. The chloro and nitrile functionalities provide reactive sites for a variety of chemical transformations. The chlorine atom can be displaced through nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.
While specific biological activities or signaling pathway involvements for this compound are not extensively documented, the nicotinonitrile scaffold is present in a number of biologically active compounds with applications as anticancer, antimicrobial, and antiviral agents. Therefore, this compound serves as a valuable building block for the synthesis of novel therapeutic agents.
Handling and Storage
This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
References
An In-depth Technical Guide to 2-Chloro-6-methylnicotinonitrile (CAS: 28900-10-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-6-methylnicotinonitrile, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document consolidates available physicochemical data, spectroscopic information, detailed experimental protocols for its synthesis, and discusses its potential applications based on the known biological activities of the broader nicotinonitrile class. A critical clarification regarding its Chemical Abstracts Service (CAS) number is addressed, establishing 28900-10-9 as the correct identifier for this compound, distinct from the frequently mis-cited CAS number 18368-63-3, which corresponds to 2-Chloro-6-methylpyridine.
Chemical Identity and Physicochemical Properties
This compound, also known by its IUPAC name 2-chloro-6-methylpyridine-3-carbonitrile, is a substituted pyridine derivative. The presence of a chloro group, a methyl group, and a nitrile function on the pyridine ring makes it a versatile intermediate for further chemical modification.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 2-chloro-6-methylpyridine-3-carbonitrile | - |
| Synonyms | 2-Chloro-6-methyl-3-pyridinecarbonitrile | [1] |
| CAS Number | 28900-10-9 | [1] |
| Molecular Formula | C₇H₅ClN₂ | [1] |
| Molecular Weight | 152.58 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 114-116 °C | [1] |
| Boiling Point | 140-145 °C | [1] |
| Solubility | Limited solubility in water, soluble in some organic solvents. | [2] |
| InChI Key | YSBNBAYNISAUIT-UHFFFAOYSA-N | |
| SMILES | Cc1ccc(C#N)c(Cl)n1 |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. While a complete set of publicly available spectra is limited, key experimental data for ¹H NMR has been reported.
Table 2: Spectroscopic Data
| Technique | Data | Source |
| ¹H NMR | (400MHz, CDCl₃) δ 7.89 (d, J=8.0Hz, 1H), 7.24 (d, J=8.0Hz, 1H), 2.65 (s, 3H) | [3] |
| Infrared (IR) | Data not explicitly available. Expected characteristic peaks: ~2220-2230 cm⁻¹ (C≡N stretch). | [4] |
| Mass Spectrometry (MS) | Data not explicitly available. Expected molecular ion peak [M]⁺ corresponding to the molecular weight. | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved via the chlorination of a corresponding pyridinone precursor. The following protocol is based on established literature procedures.[3]
Synthesis of this compound from 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This procedure details the conversion of the pyridinone starting material to the target compound using phosphorus oxychloride (POCl₃) as both a reagent and solvent.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel equipped for heating and stirring, add 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (45.0 g, 335 mmol) to phosphorus oxychloride (652 g, 4.25 mol).
-
Heating: Stir the resulting mixture at 130 °C for 2 hours.
-
Work-up (Quenching and Extraction):
-
After cooling, concentrate the reaction solution under reduced pressure to remove excess POCl₃.
-
Dissolve the obtained residue in dichloromethane.
-
Carefully add 4M sodium hydroxide solution to the dichloromethane solution until the pH of the aqueous phase reaches 8.
-
Separate the organic layer.
-
-
Purification:
-
Wash the organic layer with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Distill the solvent under reduced pressure to yield this compound.
-
Reported Yield: 99% (51.0 g).[3]
-
Caption: Synthetic workflow for this compound.
Chemical Reactivity
The nitrile and chloro substituents on the pyridine ring are key sites for further chemical transformations. For instance, the nitrile group can be reduced to an aldehyde, providing a gateway to a variety of other functional groups.
Reduction to 2-chloro-6-methyl-3-pyridinecarboxaldehyde
The following protocol describes the reduction of the nitrile group using diisobutylaluminum hydride (DIBAL-H).[3]
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (35.0 g, 230 mmol) in 300 mL of toluene and cool the solution to -60 °C.
-
Addition of Reducing Agent: Add a 1M solution of diisobutylaluminum hydride in toluene (242 mL, 242 mmol) to the cooled solution.
-
Reaction: Stir the mixture for 30 minutes at -60 °C, then allow it to warm to room temperature and stir for an additional 1.5 hours.
-
Work-up (Quenching and Hydrolysis):
-
Cool the reaction solution to -50 °C.
-
Over 1 hour, add a mixture of 350 mL of 2M sulfuric acid solution and 200 mL of tetrahydrofuran dropwise.
-
After the addition is complete, stir the mixture at room temperature for 18 hours.
-
Add 200 mL of ethyl acetate.
-
-
Purification:
-
Separate the organic layer and wash it with saturated brine.
-
Dry the organic layer with sodium sulfate.
-
Evaporate the solvent to obtain the crude product, 2-chloro-6-methyl-3-pyridinecarboxaldehyde.[3]
-
Caption: Logical flow for the reduction of the nitrile group.
Potential Applications in Drug Discovery
While specific biological activity data for this compound is not extensively published, the nicotinonitrile (3-cyanopyridine) scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates.[5]
Derivatives of nicotinonitrile have demonstrated a wide range of pharmacological activities, including:
-
Anticancer Agents: Many nicotinonitrile-based compounds function as kinase inhibitors.[5] For example, Bosutinib and Neratinib are approved kinase inhibitors featuring this scaffold. The diverse substitution patterns possible on the nicotinonitrile ring allow for fine-tuning of binding affinity and selectivity against various oncogenic kinases.
-
Anti-inflammatory and Immunosuppressive Agents: The nitrile group can act as a key interacting moiety in various enzyme active sites.[6]
-
Cardiovascular Agents: Compounds like Milrinone, a phosphodiesterase 3 (PDE3) inhibitor used in heart failure, are based on a bipyridine structure derived from nicotinonitrile chemistry.[6]
This compound serves as a valuable starting material for synthesizing libraries of novel compounds to be screened for these and other biological activities. The chloro and nitrile groups provide orthogonal handles for diversification through reactions like nucleophilic substitution, cross-coupling, and nitrile transformations.
Caption: General workflow for drug discovery using the title compound.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
Table 3: Hazard Information
| Hazard Type | GHS Classification | Precautionary Statements | Source |
| Acute Toxicity | Acute Tox. 4 (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | |
| Skin Irritation | Skin Irrit. 2 | H315: Causes skin irritation. | |
| Eye Irritation | Eye Irrit. 2 | H319: Causes serious eye irritation. | |
| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation. | |
| Handling | - | P261, P280, P301+P312, P302+P352+P312, P304+P340+P312, P305+P351+P338 |
Conclusion
This compound (CAS: 28900-10-9) is a valuable and reactive chemical intermediate. This guide has provided confirmed physicochemical data, a detailed and high-yield synthetic protocol, and an example of its subsequent reactivity. While specific biological data for this compound remains limited, its structural relationship to a class of highly successful pharmaceuticals underscores its potential as a foundational scaffold for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Researchers utilizing this compound should adhere to strict safety protocols due to its hazardous nature.
References
- 1. 2-Chloro-6-methyl-3-pyridinecarbonitrile 98 28900-10-9 [sigmaaldrich.com]
- 2. This compound | CAS 18368-63-3 | Chemical Properties, Uses & Safety Data | Reliable Chinese Manufacturer & Supplier [nj-finechem.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 2-Chloro-6-methylnicotinonitrile: A Technical Guide
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the solubility of 2-Chloro-6-methylnicotinonitrile in organic solvents. While specific quantitative solubility data for this compound is not extensively available in published literature, this document provides the foundational knowledge and detailed experimental protocols necessary to determine its solubility profile.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical first step in reaction optimization, purification, formulation development, and biological screening. This guide outlines the current state of knowledge and provides a practical framework for generating robust solubility data.
Quantitative Solubility Data
A thorough review of scientific databases and chemical supplier information reveals a qualitative understanding of this compound's solubility. It is generally described as having limited solubility in water and being soluble in some organic solvents.[1] Specific mentions include solubility in chloroform and methanol, although quantitative values are not provided.[2]
To facilitate systematic data collection, the following table is provided for researchers to populate with their experimentally determined solubility data.
Table 1: Experimental Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| e.g., Acetone | 25 | e.g., Isothermal Equilibrium | ||
| e.g., Ethanol | 25 | e.g., Isothermal Equilibrium | ||
| e.g., Dichloromethane | 25 | e.g., Isothermal Equilibrium | ||
| e.g., Toluene | 25 | e.g., Isothermal Equilibrium | ||
| e.g., Ethyl Acetate | 25 | e.g., Isothermal Equilibrium | ||
| e.g., Methanol | 25 | e.g., Isothermal Equilibrium | ||
| e.g., Chloroform | 25 | e.g., Isothermal Equilibrium | ||
| e.g., Dimethylformamide | 25 | e.g., Isothermal Equilibrium | ||
| e.g., Dimethyl Sulfoxide | 25 | e.g., Isothermal Equilibrium |
Experimental Protocol: Determination of Equilibrium Solubility
The most reliable method for determining the solubility of a crystalline solid in an organic solvent is the isothermal equilibrium method, often referred to as the shake-flask method.[3] This method ensures that the solvent is fully saturated with the solute at a constant temperature.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Vials with screw caps or sealed flasks
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a membrane filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.
-
Sample Preparation for Analysis: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.
-
Calculation of Solubility: Calculate the solubility using the following formula, taking into account the dilution factor:
Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution Factor) × 100
Workflow for Solubility Determination
Caption: Experimental workflow for determining equilibrium solubility.
Conclusion
References
- 1. This compound | CAS 18368-63-3 | Chemical Properties, Uses & Safety Data | Reliable Chinese Manufacturer & Supplier [nj-finechem.com]
- 2. 2-Chloro-6-methyl-3-pyridinecarbonitrile manufacturers and suppliers in india [chemicalbook.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 2-Chloro-6-methylnicotinonitrile, a key intermediate in pharmaceutical and agrochemical research. This document details the most efficient synthetic pathways, provides step-by-step experimental protocols, and presents a comparative analysis of different methodologies.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. The presence of the chloro, methyl, and cyano functional groups on the pyridine ring makes it a versatile building block for the synthesis of a wide range of more complex molecules with diverse biological activities. This guide focuses on the practical synthesis of this compound, providing detailed methodologies and comparative data to aid researchers in its efficient preparation.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided in the table below. It should be noted that some of these values are predicted and should be confirmed by experimental data.[1]
| Property | Value |
| CAS Number | 18368-63-3 |
| Molecular Formula | C₇H₅ClN₂ |
| Molecular Weight | 152.58 g/mol [1] |
| Appearance | Predicted to be a solid[1] |
| Boiling Point | Predicted to be around 270-280 °C[1] |
| Melting Point | Data may vary[1] |
| Solubility | Limited solubility in water, soluble in some organic solvents[1] |
Synthetic Pathways
Several synthetic routes to this compound have been reported. The most prominent and high-yielding method involves the chlorination of a 2-pyridone precursor. Alternative, though less detailed, methods include the cyanation of a corresponding 2-chloropyridine and a multi-step process potentially involving a Sandmeyer reaction.
Pathway 1: Chlorination of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This is the most efficient and well-documented method for the synthesis of this compound. It involves the reaction of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with a chlorinating agent, typically phosphorus oxychloride (POCl₃). This reaction proceeds with a high yield, reported to be up to 99%.
References
The Versatile Scaffold of 2-Chloro-6-methylnicotinonitrile in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The nicotinonitrile scaffold, a pyridine ring bearing a cyano group, is a privileged structure in medicinal chemistry, appearing in a diverse array of therapeutic agents. Among its many variations, 2-chloro-6-methylnicotinonitrile stands out as a particularly valuable starting material for the synthesis of novel bioactive compounds. The presence of a reactive chlorine atom at the 2-position, an electron-donating methyl group at the 6-position, and a synthetically versatile nitrile group at the 3-position provides a unique combination of chemical handles for molecular elaboration. This technical guide provides an in-depth overview of the medicinal chemistry of this compound and its derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action.
Quantitative Biological Activity of Nicotinonitrile Derivatives
While comprehensive quantitative structure-activity relationship (QSAR) data for a unified series of this compound derivatives is not extensively documented in single public studies, analysis of various reports on related nicotinonitrile and pyrimidine structures allows for the compilation of their biological activities. The following tables summarize the in vitro efficacy of several derivatives against various cancer cell lines and microbial strains, highlighting the potential of this chemical class.
Table 1: Anticancer Activity of Nicotinonitrile and Related Heterocyclic Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| L-18 | 2,4-dichloro-6-methylpyrimidine | H1975 (NSCLC) | 0.65 ± 0.06 | [1] |
| 9h | 1,4-disubstituted semicarbazide/thiosemicarbazide of a naphthalyl-nicotinoyl moiety | HGC-27 (Gastric) | 1.40 | [2] |
| 9u | 1,4-disubstituted semicarbazide/thiosemicarbazide of a naphthalyl-nicotinoyl moiety | HGC-27 (Gastric) | 4.56 | [2] |
| Compound 5c | Nicotinic acid derivative | HCT-15 (Colon) | Not specified, but noted as highly potent | [3] |
| Compound 1g2a | 2-phenylacrylonitrile | HCT116 (Colon) | 0.0059 | [4] |
| Compound 1g2a | 2-phenylacrylonitrile | BEL-7402 (Liver) | 0.0078 | [4] |
Table 2: Antimicrobial Activity of Nicotinamide and Related Heterocyclic Derivatives
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| Nicotinamide Derivative NC 3 | Nicotinamide | P. aeruginosa | 0.016 mM | [5] |
| Nicotinamide Derivative NC 5 | Nicotinamide | Gram-positive bacteria | 0.03 mM | [5] |
| 2,4,6-trisubstituted[6][7][8] triazines (12 compounds) | s-Triazine | Various bacteria and fungi | 6.25–25 |
Key Signaling Pathways
The biological effects of this compound derivatives are often attributed to their interaction with specific cellular signaling pathways implicated in disease pathogenesis. Two such pathways that have been associated with the activity of related compounds are the Epidermal Growth Factor Receptor (EGFR) signaling cascade and the Nur77-mediated apoptosis pathway.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation.[6][9] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Small molecule inhibitors can block the tyrosine kinase domain of EGFR, thereby inhibiting downstream signaling.[6]
Caption: Inhibition of the EGFR signaling pathway by a derivative.
Nur77-Mediated Apoptosis Pathway
Nur77 (also known as TR3 or NGFI-B) is an orphan nuclear receptor that can translocate from the nucleus to the mitochondria to induce apoptosis. This process involves a conformational change in Bcl-2, leading to the release of cytochrome c and the activation of the caspase cascade. Certain small molecules can promote this translocation, making Nur77 an attractive target for cancer therapy.
Caption: Nur77-mediated apoptosis induced by a derivative.
Experimental Protocols
The synthesis of bioactive derivatives from this compound typically involves the strategic modification of the 2-position via cross-coupling reactions or nucleophilic aromatic substitution. The biological activity of the resulting compounds is then assessed using a variety of in vitro assays.
General Synthesis of 2-Aryl-6-methylnicotinonitriles via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane/water (4:1 mixture)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add palladium(II) acetate (0.005 mmol) to the flask.
-
Add the degassed 1,4-dioxane/water (4:1, 5 mL) solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
General Synthesis of 2-Amino-6-methylnicotinonitrile Derivatives via Nucleophilic Aromatic Substitution
This protocol outlines a general procedure for the synthesis of 2-amino-substituted derivatives by reacting this compound with various amines.
Materials:
-
This compound
-
Primary or secondary amine (1.5 equivalents)
-
Triethylamine (Et₃N) (2.0 equivalents) or another suitable base
-
Dimethylformamide (DMF) or another polar aprotic solvent
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask containing this compound (1.0 mmol) and the desired amine (1.5 mmol), add the solvent (e.g., DMF, 5 mL).
-
Add the base (e.g., triethylamine, 2.0 mmol) to the mixture.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours under an inert atmosphere. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
If necessary, purify the crude product by recrystallization or column chromatography.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Standardized microbial inoculum
Procedure:
-
Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Conclusion
This compound is a highly versatile and valuable scaffold in medicinal chemistry. Its amenability to a variety of chemical transformations allows for the generation of diverse libraries of compounds with a wide range of biological activities, including potent anticancer and antimicrobial effects. The ability of its derivatives to modulate key signaling pathways such as the EGFR and Nur77 pathways underscores its potential for the development of novel targeted therapies. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of new derivatives, paving the way for future discoveries in the quest for more effective and selective therapeutic agents. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly continue to yield promising candidates for drug development.
References
- 1. rsc.org [rsc.org]
- 2. Nur77 variants solely comprising the amino-terminal domain activate hypoxia-inducible factor-1α and affect bone marrow homeostasis in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity | Semantic Scholar [semanticscholar.org]
- 4. Mitochondrial translocation of Nur77 mediates cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. reactionbiology.com [reactionbiology.com]
Spectroscopic Characterization of 2-Chloro-6-methylnicotinonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Chloro-6-methylnicotinonitrile, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally analogous molecules to offer a predictive but detailed spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a foundational resource for researchers, providing predicted data, generalized experimental protocols, and a standardized workflow for the spectroscopic analysis of this and related compounds.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of a chloro group, a methyl group, and a cyano group on the pyridine ring imparts unique electronic and steric properties, making it a versatile building block for the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide presents a predictive summary of its key spectroscopic features.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | Doublet | 1H | H4 |
| ~ 7.3 - 7.5 | Doublet | 1H | H5 |
| ~ 2.6 | Singlet | 3H | -CH₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 | C6 |
| ~ 152 | C2 |
| ~ 140 | C4 |
| ~ 125 | C5 |
| ~ 116 | -C≡N |
| ~ 108 | C3 |
| ~ 25 | -CH₃ |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2230 - 2220 | Strong | C≡N stretch |
| ~ 1580 - 1560 | Medium-Strong | C=N stretch (pyridine ring) |
| ~ 1450 - 1400 | Medium | C=C stretch (pyridine ring) |
| ~ 1380 | Medium | C-H bend (methyl) |
| ~ 850 - 800 | Strong | C-Cl stretch |
| ~ 750 - 700 | Medium | C-H out-of-plane bend |
Sample Preparation: KBr pellet or thin film
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Abundance | Assignment |
| 152/154 | High | [M]⁺ (Molecular ion peak, ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) |
| 117 | Medium | [M - Cl]⁺ |
| 90 | Medium | [M - Cl - HCN]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Actual parameters may need to be optimized based on the specific instrumentation used.
NMR Spectroscopy
A sample of this compound (5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer. For ¹³C NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
IR Spectroscopy
For the solid sample, a small amount (1-2 mg) of this compound is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the compound in a volatile organic solvent (e.g., dichloromethane), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[1] The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source.[2][3] A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The molecules are ionized by a beam of high-energy electrons, leading to the formation of a molecular ion and various fragment ions.[2][3] The ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.[2][3]
Workflow and Data Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of this compound.
This workflow begins with the synthesis and purification of the target compound, followed by the preparation of samples for each spectroscopic technique. The data obtained from NMR, IR, and Mass Spectrometry are then individually and collectively interpreted to confirm the chemical structure and assess the purity of this compound. This systematic approach ensures a comprehensive and reliable characterization of the molecule.
References
Safety and handling of 2-Chloro-6-methylnicotinonitrile.
An In-depth Technical Guide to the Safety and Handling of 2-Chloro-6-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) provided by the manufacturer. Always consult the official SDS and conduct a thorough risk assessment before handling any chemical. Much of the information available for this compound is based on data from structurally similar compounds, and therefore, should be treated as predictive.[1][2]
Introduction
This compound is a halogenated pyridine derivative belonging to the nicotinonitrile class of compounds. Nicotinonitrile derivatives are of significant interest in medicinal chemistry and drug development due to their versatile biological activities, which may include anticancer, antimicrobial, and antiviral properties.[1][2] The safe handling of this compound is paramount for the protection of laboratory personnel and the environment. This guide provides a comprehensive overview of the known safety protocols and handling procedures for this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its potential for acute toxicity, skin and eye irritation, and respiratory tract irritation.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4] |
GHS Pictograms:
Signal Word: Warning
Physical and Chemical Properties
Direct experimental data for this compound is limited; the following data is largely predicted based on structurally analogous compounds.[1][2][5]
| Property | Predicted Value/Information |
| Molecular Formula | C₇H₅ClN₂[5] |
| Molecular Weight | 152.58 g/mol [3][5] |
| Appearance | Solid (predicted)[5] |
| Melting Point | Data may vary[5] |
| Boiling Point | Predicted around 270 - 280 °C[5] |
| Solubility | Limited solubility in water, soluble in some organic solvents[5] |
| Vapor Pressure | Low vapor pressure (predicted)[5] |
Handling and Storage
Proper handling and storage procedures are crucial to minimize risks.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted to determine the appropriate level of PPE.[1]
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and appropriate protective clothing.[1] |
| Respiratory Protection | If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[1] |
Handling Procedures
-
Avoid inhalation of dust and contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly after handling.[1]
Storage Conditions
-
Keep the container tightly sealed to prevent moisture ingress.[1][5]
-
Store away from incompatible materials such as strong oxidizing agents.[1][5]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[6] |
| Skin Contact | Immediately flush the contaminated skin with soap and water.[6] Remove contaminated clothing. If irritation persists after washing, get medical attention.[6] |
| Eye Contact | Immediately wash (irrigate) the eyes with large amounts of water, occasionally lifting the lower and upper lids. Get medical attention immediately.[6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water. If possible drink milk afterwards. Seek immediate medical attention.[7] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][7]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides, and hydrogen chloride.[1][7]
-
Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][7]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE. Avoid breathing dust and contact with the substance.[1]
-
Environmental Precautions: Prevent the substance from entering drains and waterways.[1]
-
Containment and Cleanup: Carefully sweep up the spilled material and place it in a suitable, labeled container for disposal. Avoid generating dust.[1]
Toxicological Information
| Hazard | Description |
| Acute Oral Toxicity | Harmful if swallowed.[3] |
| Acute Dermal Toxicity | Harmful in contact with skin.[3] |
| Acute Inhalation Toxicity | Harmful if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4] |
| Respiratory or Skin Sensitization | No data available. |
| Germ Cell Mutagenicity | No data available. |
| Carcinogenicity | No data available. |
| Reproductive Toxicity | No data available. |
| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation.[4] |
| Specific Target Organ Toxicity - Repeated Exposure | No data available. |
| Aspiration Hazard | No data available. |
Experimental Protocols
A detailed experimental protocol for the handling of this compound is not available in the literature. The following is a representative protocol for the safe handling of a powdered chemical with similar hazards in a research laboratory setting.
Objective: To safely weigh and prepare a solution of this compound.
Materials:
-
This compound
-
Appropriate solvent
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask with stopper
-
Beaker
-
Magnetic stir bar and stir plate (optional)
-
Personal Protective Equipment (see section 4.2)
Procedure:
-
Preparation: Don all required PPE (lab coat, safety goggles, chemical-resistant gloves). Ensure the chemical fume hood is operational.
-
Weighing:
-
Place a clean weighing paper or boat on the analytical balance and tare.
-
Inside the chemical fume hood, carefully open the container of this compound.
-
Using a clean spatula, carefully transfer the desired amount of the powder onto the weighing paper/boat. Avoid creating dust.
-
Securely close the container of this compound.
-
Record the weight.
-
-
Dissolution:
-
Carefully transfer the weighed powder into a clean, appropriately sized beaker.
-
Add a small amount of the desired solvent to the beaker.
-
If necessary, use a magnetic stir bar and stir plate to aid dissolution.
-
Once the solid is dissolved, quantitatively transfer the solution to the volumetric flask.
-
Rinse the beaker with a small amount of solvent and add the rinsing to the volumetric flask. Repeat this step two more times.
-
Add solvent to the volumetric flask until the meniscus reaches the calibration mark.
-
Stopper the flask and invert several times to ensure a homogenous solution.
-
-
Cleanup:
-
Dispose of the weighing paper/boat and any other contaminated disposable materials in the appropriate solid chemical waste container.
-
Clean the spatula and any non-disposable glassware with an appropriate solvent, and dispose of the rinse solvent in the designated liquid chemical waste container.
-
Wipe down the work area within the fume hood.
-
Remove PPE in the correct order to avoid contamination.
-
Wash hands thoroughly with soap and water.
-
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response flowchart for incidents involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-Chloro-2-methylnicotinonitrile | C7H5ClN2 | CID 12387737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-6-methylnicotinic acid | C7H6ClNO2 | CID 121724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS 18368-63-3 | Chemical Properties, Uses & Safety Data | Reliable Chinese Manufacturer & Supplier [nj-finechem.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
A Technical Guide to the Purity and Quality Standards of 2-Chloro-6-methylnicotinonitrile
For researchers, scientists, and professionals in drug development, ensuring the purity and quality of chemical intermediates is paramount. 2-Chloro-6-methylnicotinonitrile, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This technical guide provides an in-depth overview of the purity and quality standards for this compound, including typical specifications, analytical methodologies, and a framework for quality control.
Physicochemical and Purity Specifications
This compound (CAS No. 18368-63-3) is a solid at room temperature.[1][2] Its quality is determined by a set of parameters that ensure its identity, purity, and suitability for subsequent synthetic steps. Commercial grades of this compound are typically available in purities of 95% to 98%.[2]
Below is a summary of the typical quality attributes for this compound.
| Parameter | Typical Specification |
| Appearance | White to off-white solid |
| Identity (by IR, NMR) | Conforms to the structure |
| Purity (by HPLC/GC) | ≥ 98.0% |
| Individual Impurity | ≤ 0.5% |
| Total Impurities | ≤ 2.0% |
| Water Content (Karl Fischer) | ≤ 0.5% |
| Residue on Ignition | ≤ 0.1% |
| Heavy Metals | ≤ 20 ppm |
Analytical Methods for Quality Control
A comprehensive quality control strategy for this compound involves a combination of chromatographic and spectroscopic techniques to determine purity and identify impurities, alongside other tests for specific contaminants.
Experimental Protocols
a) Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of this compound and quantifying its impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Procedure: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks.
b) Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of this compound.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Prepare a sample solution of approximately 10 mg/mL. Acquire ¹H NMR and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration values should be consistent with the known structure of this compound.
c) Water Content by Karl Fischer Titration
This method determines the amount of water present in the material.
-
Instrumentation: A Karl Fischer titrator.
-
Reagent: Karl Fischer reagent.
-
Procedure: Accurately weigh a sample of the material and introduce it into the titration vessel. The instrument will automatically titrate the sample and calculate the water content.
Quality Control Workflow
The quality control process for this compound should be a systematic workflow, from the receipt of raw materials to the final release of the product. This ensures that the material consistently meets the required quality standards.
Caption: A typical workflow for the quality control of this compound.
Impurity Profiling
Understanding the potential impurities in this compound is crucial for developing robust analytical methods and for ensuring the quality of the final drug product. Impurities can originate from starting materials, by-products of the synthesis, or degradation products.
The synthesis of this compound can provide insights into its potential impurity profile. For instance, processes involving chlorination might result in related chlorinated impurities.
Caption: Interrelation of analytical tests for comprehensive quality assessment.
Storage and Handling
Proper storage and handling are essential to maintain the quality of this compound. It should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[2] Some suppliers recommend storage under an inert atmosphere at 2-8°C to prevent degradation.[1] It should be kept away from sources of heat and incompatible substances such as strong oxidizing agents.[2]
By implementing these rigorous quality standards and analytical procedures, researchers and drug development professionals can ensure the integrity of their starting materials, leading to more reliable and reproducible outcomes in their synthetic endeavors.
References
Methodological & Application
Application Notes and Protocol for the Synthesis of 2-Chloro-6-methylnicotinonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Chloro-6-methylnicotinonitrile is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its functional groups—a nitrile and a reactive chlorine atom on a pyridine ring—make it a versatile building block for creating more complex molecules. This document provides a detailed protocol for the synthesis of this compound via the chlorination of 2-Hydroxy-6-methylnicotinonitrile using phosphorus oxychloride (POCl₃). The procedure is adapted from established methods for the chlorination of hydroxypyridines.[1][2]
Reaction Scheme:

Figure 1. Chlorination of 2-Hydroxy-6-methylnicotinonitrile to yield this compound.
Experimental Protocol
This protocol describes the conversion of 2-Hydroxy-6-methylnicotinonitrile to this compound.
Materials and Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Thermometer or temperature probe
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Dropping funnel
-
Ice bath
-
Beaker (1 L)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves.
Reagents:
-
2-Hydroxy-6-methylnicotinonitrile
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline or Pyridine (as a base/catalyst)
-
Dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Safety Precautions:
-
This procedure must be performed in a well-ventilated fume hood.[3]
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle with extreme care and appropriate PPE.[4]
-
The reaction can be exothermic.[3] Maintain control over the temperature, especially during the addition of reagents and the quenching step.
-
N,N-Dimethylaniline and pyridine are toxic and should be handled with care.
Procedure:
-
Reaction Setup:
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, a thermometer, and a dropping funnel.
-
Ensure all glassware is thoroughly dried to prevent the premature decomposition of POCl₃.
-
-
Chlorination Reaction:
-
To the flask, add 2-Hydroxy-6-methylnicotinonitrile (e.g., 10.0 g, 1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃) (e.g., 5-10 eq) to the flask. The reaction can also be performed with a smaller, near-equimolar amount of POCl₃ in a sealed reactor or with a base like pyridine.[1]
-
Optional: Add N,N-Dimethylaniline or pyridine (catalytic amount to 1.0 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approximately 105-110°C) using a heating mantle or oil bath.[5]
-
Maintain the reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Caution: This step is highly exothermic and releases HCl gas. Perform slowly in a fume hood. Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice (e.g., 500 g) with vigorous stirring.[2][4]
-
Once the ice has melted, slowly neutralize the acidic solution by adding saturated sodium bicarbonate (NaHCO₃) solution in portions until the pH is approximately 7-8. Be cautious of gas evolution (CO₂).
-
Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (DCM) or another suitable organic solvent (e.g., 3 x 100 mL).
-
Combine the organic layers.
-
Wash the combined organic phase with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel to obtain the pure product.
-
Data Presentation
Table 1: Reagent Specifications and Quantities
| Reagent | Formula | M.W. ( g/mol ) | Moles (mol) | Equivalents | Amount Used |
| 2-Hydroxy-6-methylnicotinonitrile | C₈H₆N₂O | 146.15 | 0.068 | 1.0 | 10.0 g |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 0.34 - 0.68 | 5.0 - 10.0 | 52.1 - 104.2 g (32-64 mL) |
| N,N-Dimethylaniline (optional) | C₈H₁₁N | 121.18 | 0.068 | 1.0 | 8.24 g (8.6 mL) |
Table 2: Reaction Conditions and Expected Outcome
| Parameter | Value |
| Reaction Temperature | 105-110°C (Reflux) |
| Reaction Time | 2-4 hours |
| Product Name | This compound |
| Product Formula | C₈H₅ClN₂ |
| Product M.W. ( g/mol ) | 164.60 |
| Expected Yield | 70-90% (Varies based on conditions) |
| Appearance | Typically a white to off-white solid |
Visualization of Experimental Workflow
Caption: Synthetic workflow diagram.
References
Application Notes and Protocols for Suzuki Coupling Reactions of 2-Chloro-6-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-Chloro-6-methylnicotinonitrile in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel 2-aryl-6-methylnicotinonitrile derivatives, which are key intermediates in the development of various therapeutic agents and functional materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] It involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate.[2] This reaction is favored in drug discovery and development due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and relatively low toxicity of the boronic acid reagents.
This compound is an attractive substrate for Suzuki coupling due to the presence of a reactive C-Cl bond on the pyridine ring. The resulting 2-aryl-6-methylnicotinonitrile scaffold is a common motif in biologically active molecules.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The coupled product, 2-aryl-6-methylnicotinonitrile, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
A general schematic of the Suzuki-Miyaura coupling of this compound is presented below:
Data Presentation
The following table summarizes representative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is based on typical results obtained for structurally similar substrates, such as 2,6-dichloropyridine.[3]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ | Dioxane/H₂O (2:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 16 | 92 |
| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 10 | 88 |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ | Dioxane/H₂O (2:1) | 100 | 12 | 78 |
| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 18 | 75 |
| 6 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 14 | 65 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a representative procedure and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or PdCl₂(dppf))
-
Ligand (if required, e.g., FcPPh₂)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., FcPPh₂, 0.06 mmol, 6 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).
-
Add the degassed solvent system (e.g., a 2:1 mixture of 1,4-dioxane and water, 10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (monitoring the reaction progress by TLC or GC-MS is recommended).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-methylnicotinonitrile.
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura coupling reaction follows a well-defined catalytic cycle. The diagram below illustrates the key steps involved in the palladium-catalyzed cross-coupling of this compound.
Conclusion
The Suzuki-Miyaura cross-coupling reaction of this compound provides an efficient and versatile method for the synthesis of a diverse range of 2-aryl-6-methylnicotinonitrile derivatives. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling the development of novel compounds with potential therapeutic and technological applications. The selection of an appropriate palladium catalyst, ligand, and base is crucial for achieving high yields, especially when working with less reactive aryl chlorides.
References
Application Notes: The Role of 2-Chloro-6-methylnicotinonitrile in the Synthesis of Pharmaceutical Intermediates
Introduction
2-Chloro-6-methylnicotinonitrile is a substituted pyridine derivative that serves as a versatile building block in medicinal chemistry and pharmaceutical development. As a heterocyclic compound, it provides a valuable scaffold for the synthesis of more complex molecules.[1] Its structure, featuring a reactive chlorine atom and a synthetically adaptable nitrile group, allows for a variety of chemical transformations. This makes it a key starting material for producing substituted pyridines, which are integral components of numerous active pharmaceutical ingredients (APIs). This document outlines the applications of this compound in synthesizing key pharmaceutical intermediates, providing detailed protocols and workflows for researchers and drug development professionals.
Primary Application: Synthesis of Substituted Pyridine Intermediates
The primary utility of this compound lies in its conversion to other key intermediates, such as 2-chloro-6-methylnicotinamide and 3-amino-2-chloro-6-methylpyridine. These compounds are crucial for the development of APIs. For instance, the structurally similar compound, 3-amino-2-chloro-4-methylpyridine (CAPIC), is a well-established key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection.[2][3] The protocols detailed below are based on established chemical transformations for analogous compounds and provide a roadmap for the utilization of this compound.
Synthetic Transformations and Utility
The nitrile and chloro functional groups on the pyridine ring are key to the molecule's versatility. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, while the chloro group can be subjected to nucleophilic substitution or cross-coupling reactions. The following diagram illustrates the potential synthetic pathways originating from this compound.
Experimental Protocols
The following sections provide detailed methodologies for key synthetic transformations of this compound into valuable pharmaceutical intermediates.
Protocol 1: Synthesis of 2-Chloro-6-methylnicotinamide via Nitrile Hydrolysis
This protocol describes the partial hydrolysis of the nitrile group to an amide. The procedure is adapted from the conversion of the related isomer, 2-chloro-3-cyano-4-methylpyridine.[4][5]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ice
Procedure:
-
In a stirred reaction vessel, carefully add this compound (1.0 eq) to concentrated sulfuric acid (3.0 eq) at a controlled temperature of 90°C.
-
Heat the resulting mixture to 100°C and maintain this temperature for approximately 3 hours, monitoring the reaction progress via TLC or LC-MS.[4]
-
After the reaction is complete, cool the mixture back to 90°C.
-
Slowly and carefully add water (approx. 5.5 volumes relative to the starting nitrile) to quench the reaction, ensuring the temperature does not rise excessively.[4]
-
Cool the mixture to 10°C and hold for one hour to allow for product precipitation.[4]
-
Isolate the solid product by filtration.
-
Wash the isolated solid with cold water until the filtrate is neutral.
-
Dry the product under vacuum at 70°C to yield 2-Chloro-6-methylnicotinamide.
Protocol 2: Synthesis of 3-Amino-2-chloro-6-methylpyridine via Hofmann Rearrangement
This protocol details the conversion of the intermediate amide to a primary amine using a Hofmann rearrangement. This method is based on the synthesis of 3-amino-2-chloro-4-methylpyridine.[3][4]
Materials:
-
2-Chloro-6-methylnicotinamide (from Protocol 1)
-
Sodium Hydroxide (NaOH)
-
Bromine (Br₂)
-
Methylene Chloride (DCM)
-
Deionized Water
Procedure:
-
Prepare a solution of sodium hydroxide (1.1 eq) in water in a reaction vessel and cool it to 0°C in an ice bath.[4]
-
Slowly add bromine (1.0 eq) dropwise to the stirred NaOH solution, maintaining the temperature at or below 0°C.[3]
-
Once the bromine addition is complete, add the 2-Chloro-6-methylnicotinamide (1.0 eq) in portions, keeping the temperature between 0-5°C.[3]
-
Remove the ice bath and allow the reaction mixture to warm. Heat the mixture to 70-75°C for approximately one to two hours.[3][4]
-
Monitor the reaction for completion.
-
Cool the reaction mixture to ambient temperature.
-
Extract the aqueous mixture with methylene chloride.[4]
-
Separate the organic layer and remove the solvent by rotary evaporation to yield the crude 3-amino-2-chloro-6-methylpyridine.
-
The crude product can be further purified by recrystallization or column chromatography.
Data Presentation
The following tables summarize quantitative data for reactions involving the synthesis of nicotinonitrile derivatives and their subsequent conversion. The data is derived from procedures for the closely related 4-methyl isomer and serves as a valuable reference.
Table 1: Synthesis of 2-Chloro-4-methylnicotinonitrile Intermediate [6]
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield | Purity |
|---|---|---|---|---|---|---|
| (E)-4-(dimethylamino)yl-3-butene-2-ketone | Malononitrile | Piperidine Acetate | Methanol | 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide | 75.5% | 98.3% |
| 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide | Phosphorus Oxychloride (POCl₃) | - | - | 2-Chloro-4-methylnicotinonitrile | 63.0% | 96.0% |
Table 2: Conversion of 2-Chloro-4-methyl-3-pyridine Carbonitrile [5]
| Starting Material | Reagent | Conditions | Product | Yield |
|---|
| 2-Chloro-4-methyl-3-pyridine carbonitrile | Conc. H₂SO₄ | 100°C, 1 hour | 2-Chloro-4-methylnicotinamide | 69% |
Workflow Visualization
The following diagram provides a visual representation of the experimental workflow for the synthesis of 3-amino-2-chloro-6-methylpyridine from its nicotinonitrile precursor.
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its ability to be readily converted into amides, amines, and other functionalized pyridines makes it an important starting material for building complex molecular architectures. The protocols and workflows provided herein offer a solid foundation for researchers engaged in the synthesis of novel pharmaceutical agents and the development of efficient, scalable synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 3. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 4. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 5. EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 6. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
Application Notes and Protocols for Reactions Involving 2-Chloro-6-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for key chemical reactions involving 2-Chloro-6-methylnicotinonitrile. This versatile building block is a valuable precursor in the synthesis of various heterocyclic compounds, particularly derivatives of 2-aminopyridine, which are of significant interest in medicinal chemistry and drug discovery. The protocols detailed below cover amination, hydrolysis, and palladium-catalyzed cross-coupling reactions.
I. Chemical Transformations of this compound
This compound serves as a key intermediate for the synthesis of a variety of functionalized pyridine derivatives. The primary reaction pathways include nucleophilic substitution of the chloro group and hydrolysis of the nitrile group.
Logical Relationship of Synthetic Pathways
Application Notes and Protocols: 2-Chloro-6-methylnicotinonitrile as a Precursor for Nevirapine Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-chloro-6-methylnicotinonitrile as a potential precursor for the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The following sections detail the proposed synthetic strategy, experimental protocols, and relevant biological context.
Introduction
Nevirapine is a critical component of antiretroviral therapy, and the development of efficient and cost-effective synthetic routes is of significant interest.[1] this compound presents itself as a viable starting material for the synthesis of Nevirapine. The key to this synthesis is the strategic introduction of the cyclopropylamino group and the subsequent construction of the diazepine ring system characteristic of Nevirapine. The electron-withdrawing nature of the nitrile group and the pyridine ring activates the C2 position for nucleophilic aromatic substitution, facilitating the initial reaction with cyclopropylamine.
Proposed Synthetic Pathway
The synthesis of Nevirapine from this compound can be envisioned as a multi-step process. The initial and key step involves a nucleophilic aromatic substitution reaction. This is followed by a series of reactions to construct the second pyridine ring and subsequent cyclization to form the final Nevirapine structure.
Caption: Proposed synthesis of Nevirapine from this compound.
Experimental Protocols
The following are detailed protocols for the key steps in the proposed synthesis of Nevirapine from this compound.
Step 1: Synthesis of 2-(Cyclopropylamino)-6-methylnicotinonitrile
This protocol describes the nucleophilic aromatic substitution of the chlorine atom in this compound with cyclopropylamine.
Materials:
-
This compound
-
Cyclopropylamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and cyclopropylamine (1.5 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-(cyclopropylamino)-6-methylnicotinonitrile.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Weight (g) |
| This compound | 152.59 | 0.01 | 1.53 |
| Cyclopropylamine | 57.09 | 0.015 | 0.86 |
| Potassium Carbonate | 138.21 | 0.02 | 2.76 |
| 2-(Cyclopropylamino)-6-methylnicotinonitrile | 173.22 | - | - |
Step 2: Synthesis of the Intermediate Amide
This step involves the coupling of 2-(cyclopropylamino)-6-methylnicotinonitrile with 2-chloro-3-amino-4-picoline (CAPIC), a known precursor in Nevirapine synthesis.[1][2]
Materials:
-
2-(Cyclopropylamino)-6-methylnicotinonitrile
-
2-Chloro-3-amino-4-picoline (CAPIC)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Diglyme
-
Toluene
Procedure:
-
To a suspension of sodium hydride (2.5 eq) in anhydrous diglyme, add a solution of 2-chloro-3-amino-4-picoline (1.0 eq) in anhydrous diglyme dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-(cyclopropylamino)-6-methylnicotinonitrile (1.1 eq) in anhydrous toluene to the reaction mixture.
-
Heat the reaction mixture to 120-130 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with methanol carefully.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Weight (g) |
| 2-(Cyclopropylamino)-6-methylnicotinonitrile | 173.22 | 0.011 | 1.91 |
| 2-Chloro-3-amino-4-picoline (CAPIC) | 142.59 | 0.01 | 1.43 |
| Sodium Hydride (60%) | 40.00 | 0.025 | 1.00 |
Step 3: Cyclization to Nevirapine
The final step is the intramolecular cyclization to form the diazepine ring of Nevirapine.
Materials:
-
Intermediate Amide from Step 2
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Diglyme
Procedure:
-
To a suspension of sodium hydride (3.0 eq) in anhydrous diglyme, add a solution of the intermediate amide (1.0 eq) in anhydrous diglyme at room temperature under an inert atmosphere.
-
Heat the reaction mixture to 130-140 °C and stir for 6-8 hours.
-
Monitor the formation of Nevirapine by TLC or HPLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to yield crude Nevirapine.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Nevirapine.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Weight (g) |
| Intermediate Amide | (Calculated) | 0.01 | - |
| Sodium Hydride (60%) | 40.00 | 0.03 | 1.20 |
| Nevirapine | 266.30 | - | - |
Mechanism of Action of Nevirapine
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It works by directly binding to and inhibiting the viral enzyme reverse transcriptase, which is essential for the replication of HIV. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs do not get incorporated into the viral DNA. Instead, they bind to a hydrophobic pocket in the p66 subunit of the reverse transcriptase, which is distant from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.
Caption: Nevirapine inhibits HIV-1 reverse transcriptase.
Conclusion
The use of this compound as a starting material for the synthesis of Nevirapine offers a plausible and potentially efficient alternative to existing routes. The protocols provided herein are based on established chemical principles and offer a solid foundation for further research and process optimization. Successful implementation of this synthetic strategy could contribute to the more accessible and affordable production of this vital antiretroviral drug. Further studies are warranted to optimize reaction conditions and yields for each step of the proposed pathway.
References
Application Notes and Protocols for the Derivatization of 2-Chloro-6-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the chemical derivatization of 2-Chloro-6-methylnicotinonitrile, a key heterocyclic building block in medicinal chemistry. The protocols outlined below focus on common and versatile cross-coupling and substitution reactions to generate libraries of novel compounds for drug discovery and development.
Introduction
This compound is a versatile starting material for the synthesis of a wide range of substituted pyridine derivatives. The presence of a chloro group at the 2-position, activated by the ring nitrogen and the nitrile group, makes it an excellent substrate for various derivatization reactions. The resulting 2,6-disubstituted nicotinonitrile scaffold is a common motif in compounds with diverse biological activities, including antimicrobial and anticancer properties. This document details protocols for three key types of derivatization: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).
Data Presentation: Representative Reaction Yields
While specific quantitative data for the derivatization of this compound is not extensively available in the public literature, the following tables summarize representative yields for analogous reactions with structurally similar chloro-heterocyclic compounds. These data provide a benchmark for expected outcomes.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Chloro-heterocycles with Arylboronic Acids
| Entry | Chloro-heterocycle | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 9-Benzyl-2,6-dichloropurine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 77 |
| 2 | 9-Benzyl-6-chloropurine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 89 |
| 3 | 2,6-Dichloroquinoxaline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 96 |
| 4 | 2,6-Dichloropyridine | Heptylboronic acid pinacol ester | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 74 |
Table 2: Representative Yields for Buchwald-Hartwig Amination of Chloro-heterocycles with Amines
| Entry | Chloro-heterocycle | Amine | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 2-Chloropyrimidine | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 95 |
| 2 | 4-Chloroanisole | Aniline | [Pd(IPr)(cin)Cl] | K₂CO₃ | DME | >95 |
| 3 | 2-Chloro-6-methylpyridine | Piperidine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 85 |
| 4 | 6-Bromo-2-chloroquinoline | Pyrrolidine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 88 |
Experimental Protocols
The following are detailed, representative protocols for the derivatization of this compound. Note: These protocols are based on established methods for similar substrates and may require optimization for specific derivatives. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-6-methylnicotinonitriles
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DME)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
To a dry reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (5 mol%), and the base (2 equivalents).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-methylnicotinonitrile.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-6-methylnicotinonitrile Derivatives
This protocol provides a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos or BINAP, 4 mol%)
-
Strong base (e.g., NaOtBu or Cs₂CO₃, 1.5 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Reaction vessel (e.g., sealed tube or Schlenk flask)
-
Inert gas supply
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (2 mol%) and the phosphine ligand (4 mol%) to a dry reaction vessel.
-
Add the anhydrous solvent and stir for 10 minutes to form the active catalyst.
-
Add this compound (1 equivalent), the amine (1.2 equivalents), and the base (1.5 equivalents).
-
Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 2-amino-6-methylnicotinonitrile derivative.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 2-Aryloxy-6-methylnicotinonitriles
This protocol describes the substitution of the chloro group with a phenoxide nucleophile.
Materials:
-
This compound
-
Phenol derivative (1.5 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)
-
Polar aprotic solvent (e.g., DMF or DMSO)
-
Reaction vessel
-
Inert gas supply
Procedure:
-
To a reaction vessel containing the phenol derivative (1.5 equivalents) in the polar aprotic solvent, add the base (2 equivalents) and stir at room temperature for 30 minutes to generate the phenoxide.
-
Add this compound (1 equivalent) to the mixture.
-
Heat the reaction to 80-120 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and pour it into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
If necessary, recrystallize the crude product or purify by flash column chromatography to obtain the pure 2-aryloxy-6-methylnicotinonitrile.
Mandatory Visualizations
Experimental Workflow
Caption: A general workflow for the synthesis and biological screening of this compound derivatives.
Signaling Pathway: Tyrosine Kinase Inhibition and Apoptosis Induction
Many nicotinonitrile derivatives exhibit anticancer activity through the inhibition of tyrosine kinases and the subsequent induction of apoptosis.[1] The following diagram illustrates a simplified representation of this mechanism of action.
Caption: Simplified signaling pathway showing inhibition of RTKs by nicotinonitrile derivatives, leading to apoptosis.
References
Application Notes and Protocols for High-Throughput Screening of 2-Chloro-6-methylnicotinonitrile and Other Small Molecules
Disclaimer: Publicly available scientific literature and databases do not currently detail specific high-throughput screening (HTS) assays where 2-Chloro-6-methylnicotinonitrile is utilized as a known screening agent or modulator of a specific biological target. The following application notes and protocols are presented as a representative example of how a small molecule library, which could include this compound, would be screened in a common HTS assay format. The data and signaling pathways are hypothetical to illustrate the principles of HTS.
Introduction to High-Throughput Screening (HTS)
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands to millions of chemical compounds for their effects on a specific biological target.[1] This automated process utilizes robotics, microplate-based assays, and sensitive detection methods to identify "hit" compounds that can be further developed into potential therapeutics. HTS assays can be broadly categorized as biochemical (cell-free) or cell-based, and they employ a variety of detection technologies, with fluorescence and luminescence being common readouts.[2] The primary goal is to accelerate the early stages of drug development by efficiently identifying novel molecular scaffolds for a wide range of diseases.
Hypothetical HTS Assay: Kinase Inhibition Assay
This section outlines a hypothetical HTS assay to screen for inhibitors of a generic protein kinase, "Kinase-X," which is implicated in a cancer-related signaling pathway. The library of compounds to be screened includes this compound.
Principle of the Assay
This is a biochemical, fluorescence-based assay designed to measure the enzymatic activity of Kinase-X. The assay uses a peptide substrate that becomes fluorescent upon phosphorylation by Kinase-X. A compound that inhibits Kinase-X will prevent the phosphorylation of the substrate, resulting in a decrease in the fluorescent signal.
Experimental Workflow
The general workflow for this HTS assay is depicted below.
Detailed Experimental Protocol
-
Compound Plate Preparation:
-
Using an acoustic liquid handler, transfer 50 nL of each compound from the master library stock (10 mM in DMSO) to a 384-well polypropylene plate.
-
Include columns with DMSO only for negative controls (100% activity) and a known Kinase-X inhibitor for positive controls (0% activity).
-
-
Reagent Preparation:
-
Prepare a 2X Kinase-X enzyme solution in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X substrate/ATP solution containing the fluorescent peptide substrate and ATP at the Kₘ concentration in the assay buffer.
-
-
Assay Execution:
-
Dispense 5 µL of the 2X Kinase-X solution into all wells of the 384-well assay plate containing the pre-spotted compounds.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
To initiate the kinase reaction, add 5 µL of the 2X substrate/ATP solution to all wells. The final reaction volume is 10 µL.
-
-
Incubation and Signal Detection:
-
Incubate the plates at room temperature for 60 minutes, protected from light.
-
Read the fluorescence intensity on a compatible plate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Data Presentation and Analysis
The raw fluorescence data is normalized to the controls on each plate to determine the percent inhibition for each compound. Hits are typically identified as compounds that exhibit an inhibition level greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
Hypothetical Screening Results
The table below presents hypothetical screening data for a selection of compounds, including this compound, against Kinase-X.
| Compound ID | Compound Name | Concentration (µM) | Fluorescence Signal (RFU) | Percent Inhibition (%) |
| Control-Neg | DMSO | - | 45,890 | 0 |
| Control-Pos | Staurosporine | 10 | 1,230 | 100 |
| CMPD-001 | This compound | 10 | 18,356 | 60 |
| CMPD-002 | Compound B | 10 | 44,972 | 2 |
| CMPD-003 | Compound C | 10 | 32,123 | 30 |
| CMPD-004 | Compound D | 10 | 15,143 | 67 |
Hypothetical Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway where Kinase-X plays a crucial role. This provides a biological context for the HTS assay.
Summary
These application notes provide a representative framework for conducting a high-throughput screening campaign to identify potential inhibitors of a target protein, using this compound as an exemplary library compound. The provided protocols and diagrams illustrate the key steps from assay design and execution to data analysis and biological interpretation. While the specific biological activity of this compound is not yet defined in the literature, its inclusion in such a screening library could uncover novel therapeutic starting points.
References
The Versatility of 2-Chloro-6-methylnicotinonitrile in the Synthesis of Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
2-Chloro-6-methylnicotinonitrile is a versatile and highly valuable starting material in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity. Its utility stems from the presence of multiple reactive sites: a chloro group susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, a nitrile group that can participate in cyclization reactions, and a pyridine ring that can be further functionalized. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic scaffolds from this compound, including precursors to the antiretroviral drug Nevirapine, as well as thieno[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, which have shown promise as kinase inhibitors.
Application Note 1: Synthesis of Nevirapine Precursors
This compound is a key building block in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[1] The synthesis typically involves the coupling of a substituted pyridine precursor with an appropriate amine, followed by cyclization.
Reaction Scheme: Synthesis of a Nevirapine Precursor
Caption: General synthesis route to Nevirapine.
Table 1: Quantitative Data for Nevirapine Synthesis Steps
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Coupling & Cyclization | 2-Chloro-3-amino-4-picoline, Methyl 2-cyclopropylaminonicotinate | NaH | Diglyme | 80-85 | - | 87 (overall) | [2] |
| Cyclization | N-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridine carboxamide | NaH | Diglyme | - | - | - | [3] |
Experimental Protocol: Two-Step, One-Pot Synthesis of Nevirapine [2]
Materials:
-
2-Chloro-3-amino-4-picoline (CAPIC)
-
Methyl 2-cyclopropylaminonicotinate (Me-CAN)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Diglyme, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a nitrogen inlet, add sodium hydride (1.2 equivalents).
-
Under a nitrogen atmosphere, add anhydrous diglyme to the flask.
-
Add 2-chloro-3-amino-4-picoline (1.0 equivalent) to the suspension.
-
Slowly add methyl 2-cyclopropylaminonicotinate (1.1 equivalents) to the reaction mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to 80-85 °C.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting materials are consumed. This first step forms the intermediate 2-(cyclopropylamino)nicotinamido-3'-amino-2'-chloro-4'-methylpyridine (CYCLOR).
-
For the subsequent cyclization, continue heating the reaction mixture to effect ring closure.
-
Upon completion of the cyclization, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude Nevirapine by recrystallization or column chromatography.
Application Note 2: Synthesis of Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] A common synthetic route involves the reaction of a 2-aminothiophene derivative, which can be prepared from precursors related to this compound, followed by cyclization. A key intermediate is often a 2-amino-3-cyanothiophene.
Reaction Scheme: General Synthesis of Thieno[2,3-d]pyrimidines
Caption: Synthesis of Thieno[2,3-d]pyrimidines.
Table 2: Representative Yields for Thieno[2,3-d]pyrimidine Synthesis
| Step | Starting Material | Reagents | Conditions | Yield (%) | Reference |
| Thienopyrimidine-2,4-diol synthesis | Methyl 2-aminothiophene-3-carboxylate | Urea | 200 °C, 2 h | - | [4] |
| Chlorination | Thieno[2,3-d]pyrimidine-2,4-diol | POCl₃, PCl₅, Dimethylaniline | Reflux | 90 | [4] |
| Amination | 2,4-Dichlorothieno[2,3-d]pyrimidine | Various amines | t-Butanol, Reflux | Moderate | [4] |
| Cyclization to triazolothienopyrimidine | 2-Chloro-4-hydrazinylthieno[2,3-d]pyrimidine | Substituted acids, POCl₃ | Reflux | 81-84 | [6] |
Experimental Protocol: Synthesis of 2,4-Dichlorothieno[2,3-d]pyrimidine [4]
Materials:
-
Methyl 2-aminothiophene-3-carboxylate
-
Urea
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
N,N-Dimethylaniline
-
Standard laboratory glassware
Procedure:
Step 1: Synthesis of Thieno[2,3-d]pyrimidine-2,4-diol
-
Mix methyl 2-aminothiophene-3-carboxylate (0.13 mol) and urea (1 mol) in a round-bottom flask.
-
Heat the mixture at 200 °C for 2 hours.
-
Cool the reaction mixture and treat with a suitable workup procedure to isolate the thieno[2,3-d]pyrimidine-2,4-diol.
Step 2: Synthesis of 2,4-Dichlorothieno[2,3-d]pyrimidine
-
To a mixture of thieno[2,3-d]pyrimidine-2,4-diol (0.05 mol), add phosphorus oxychloride (100 ml) and phosphorus pentachloride (15 g).
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture under reflux for 4 hours.
-
After cooling, pour the reaction mixture onto crushed ice.
-
Extract the product with chloroform.
-
Wash the organic layer with sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the 2,4-dichlorothieno[2,3-d]pyrimidine by recrystallization from a suitable solvent.
Application Note 3: Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are another important class of N-fused heterocyclic compounds with diverse biological activities, including anticancer properties as PIM-1 kinase inhibitors.[7][8] The synthesis often involves the cyclization of a substituted aminonicotinonitrile, which can be derived from this compound.
Reaction Scheme: Synthesis of Pyrido[2,3-d]pyrimidines
Caption: General route to Pyrido[2,3-d]pyrimidines.
Table 3: Representative Yields for Pyrido[2,3-d]pyrimidine Synthesis
| Product | Starting Material | Reagents | Conditions | Yield (%) | Reference |
| 5-(4-Chlorophenyl)-8-cyclohexyl-4,7-dioxo-2-phenyl-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | 2-Amino-4-(4-chlorophenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamide | Benzoyl chloride | Pyridine, Reflux | 59 | [8] |
| 7-Amino-5-aryl-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile | Aromatic aldehyde, malononitrile, 6-amino-1,3-dimethyl uracil | Lactic acid | 90 °C, solvent-free | Good | [9] |
Experimental Protocol: General Method for Synthesis of Pyrido[2,3-d]pyrimidines [8]
Materials:
-
2-Amino-4-(4-chlorophenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamide
-
Aroyl chloride (e.g., benzoyl chloride)
-
Pyridine
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-amino-4-(4-chlorophenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamide (1 mmol) in pyridine (20 mL).
-
Add the aroyl chloride (1.2 mmol) dropwise to the solution.
-
Heat the reaction mixture under reflux for 6-8 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrido[2,3-d]pyrimidine derivative.
Application Note 4: Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent in this compound is amenable to various palladium-catalyzed cross-coupling reactions, providing a powerful tool for carbon-carbon and carbon-nitrogen bond formation.
Suzuki Coupling
The Suzuki coupling reaction enables the formation of a carbon-carbon bond between this compound and an organoboron compound.
Table 4: Representative Conditions for Suzuki Coupling of Chloro-pyridines
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dichloropyridine | Alkyl Pinacol Boronic Ester | Pd(OAc)₂, SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | - | High | [10] |
| 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Pd precatalyst (0.1) | Base | MeOH/THF | - | - | >90 | [11] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [10]
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., toluene) and water
-
Schlenk flask and other standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the boronic acid/ester (1.5 equiv), the palladium catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., toluene/water 10:1) via syringe.
-
Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Buchwald-Hartwig Amination
This reaction is a versatile method for forming a carbon-nitrogen bond between this compound and a primary or secondary amine.
Table 5: Representative Conditions for Buchwald-Hartwig Amination of Chloro-pyridines
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Chloride | Secondary Amine | Pd₂(dba)₃ (1-2) | XantPhos (2-4) | Cs₂CO₃ | Toluene | 100 | 18 | High | [12] |
| 2-Bromopyridine | Amide | Pd₂(dba)₃ (1-2) | XantPhos (2-4) | Cs₂CO₃ | Toluene | 100 | 18 | High | [12] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [12]
Materials:
-
This compound
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XantPhos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk flask and other standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the flask and heat the reaction mixture with stirring at the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling allows for the reaction of this compound with a terminal alkyne to form an alkynylated pyridine derivative.
Table 6: Representative Conditions for Sonogashira Coupling of Chloro-pyridines
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Bromide | Aryl Alkyne | (NHC)-Pd (0.01) | (NHC)-Cu (1) | - | Non-anhydrous | - | High | [13] |
| Deactivated Aryl Chloride | Terminal Alkyne | PdCl₂(PPh₃)₂ (3) | - | TBAF | Solvent-free | - | Moderate to excellent | [14] |
Experimental Protocol: General Procedure for Sonogashira Coupling [14]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Base (e.g., Tetrabutylammonium fluoride - TBAF)
-
Reaction vial
Procedure:
-
To a reaction vial, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), the palladium catalyst (e.g., 3 mol%), and the base (e.g., 3.0 equiv).
-
Seal the vial and heat the mixture with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and partition between an organic solvent and water.
-
Separate the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Biological Significance and Signaling Pathways
The heterocyclic compounds synthesized from this compound often exhibit important biological activities, making them attractive scaffolds for drug discovery.
Nevirapine: A Non-Nucleoside Reverse Transcriptase Inhibitor
Nevirapine is a cornerstone of antiretroviral therapy. It functions by non-competitively binding to a hydrophobic pocket of the HIV-1 reverse transcriptase enzyme, which is crucial for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, inhibiting its function and thus preventing viral replication.[15][16]
Caption: Mechanism of action of Nevirapine.
Pyrido[2,3-d]pyrimidines as PIM-1 Kinase Inhibitors
PIM-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and apoptosis.[7] Inhibition of PIM-1 kinase is a promising strategy for cancer therapy. Certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent PIM-1 kinase inhibitors.[17] They typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
Caption: Inhibition of the PIM-1 kinase pathway.
References
- 1. ClinPGx [clinpgx.org]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 4. ijacskros.com [ijacskros.com]
- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. op.niscpr.res.in [op.niscpr.res.in]
- 10. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 15. Nevirapine - Wikipedia [en.wikipedia.org]
- 16. Nevirapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Scale-up Synthesis of 2-Chloro-6-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-methylnicotinonitrile is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its versatile reactivity allows for further functionalization, making it a valuable intermediate in drug discovery and development. These application notes provide a comprehensive guide for the laboratory scale-up synthesis of this compound, focusing on a reliable and reproducible protocol. The presented methodology is based on established chemical principles and analogous procedures reported in the literature for similar nicotinonitrile derivatives.
Core Applications
The this compound scaffold is integral to the development of compounds with a wide range of biological activities. The chloro-substituent at the 2-position is amenable to nucleophilic substitution, allowing for the introduction of various functional groups. The nitrile group can be hydrolyzed, reduced, or converted to other functionalities, further expanding its synthetic utility.
Data Summary
The following table summarizes the key quantitative data for the proposed laboratory scale-up synthesis of this compound. This data is based on typical yields and purities achieved for analogous reactions and should be considered as a baseline for process optimization.
| Parameter | Value | Notes |
| Starting Material | 2-Hydroxy-6-methylnicotinonitrile | Commercially available or can be synthesized. |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | A common and effective reagent for this transformation. |
| Reaction Scale (Starting Material) | 50.0 g | A representative laboratory scale-up quantity. |
| Stoichiometry (POCl₃) | 3.0 equivalents | Ensures complete conversion of the starting material. |
| Reaction Temperature | 110-115 °C | Typical reflux temperature for this type of chlorination. |
| Reaction Time | 4-6 hours | Monitored by TLC until completion. |
| Typical Yield | 85-95% | Based on analogous transformations.[1] |
| Product Purity (after purification) | >98% | Achievable by recrystallization. |
| Appearance | White to off-white solid |
Experimental Protocol
This protocol details a robust method for the synthesis of this compound from 2-hydroxy-6-methylnicotinonitrile. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Equipment:
-
2-Hydroxy-6-methylnicotinonitrile
-
Phosphorus Oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel (1 L)
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-hydroxy-6-methylnicotinonitrile (50.0 g).
-
Addition of Reagent: Carefully add phosphorus oxychloride (150 mL, 3.0 eq) to the flask. The addition should be done in a fume hood due to the corrosive and fuming nature of POCl₃.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-115 °C) with stirring under a nitrogen atmosphere.[1]
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent) until the starting material is no longer detectable (typically 4-6 hours).
-
Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice (approximately 500 g) in a large beaker with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Neutralization: Once the ice has melted, slowly add saturated sodium bicarbonate solution to the mixture until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.
-
Extraction: Transfer the neutralized mixture to a 1 L separatory funnel and extract the product with dichloromethane (3 x 150 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound as a white to off-white solid.
Visualizations
The following diagrams illustrate the key aspects of the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-methylnicotinonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-6-methylnicotinonitrile synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is turning dark red/black and the yield is very low. What is happening?
A1: A dark coloration during the reaction, particularly when using phosphorus oxychloride (POCl₃), is often indicative of an uncontrolled exothermic reaction. This can lead to the formation of degradation products and significantly lower the yield of your desired product.
Troubleshooting Steps:
-
Temperature Control: The reaction can be highly exothermic. It is crucial to control the temperature, especially during the initial stages. Consider using an ice-water bath to manage the temperature after the initial heating phase.[1]
-
Reagent Addition: Add reagents, particularly phosphorus pentachloride (PCl₅) if used, slowly and in a controlled manner to prevent a rapid increase in temperature.
-
Monitoring: Closely monitor the reaction temperature and reflux rate. If reflux becomes too vigorous, cool the reaction vessel immediately.[1]
Q2: I am observing significant byproduct formation. How can I improve the purity and yield?
A2: Byproduct formation can arise from several factors, including reaction temperature, the choice of chlorinating agent, and the presence of moisture.
Troubleshooting Steps:
-
Chlorinating Agent: The choice and ratio of the chlorinating agent can impact byproduct formation. A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) can sometimes offer better results than POCl₃ alone.
-
Reaction Time and Temperature: Over- or under-heating the reaction can lead to incomplete conversion or the formation of side products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Purification: Proper workup and purification are critical. Washing the crude product with a dilute sodium hydroxide solution can help remove acidic impurities.[1] Subsequent purification by recrystallization or column chromatography is often necessary to obtain a high-purity product.
Q3: The final product is difficult to solidify and purify. What are the best practices for isolation?
A3: The physical properties of the crude product can make isolation challenging.
Troubleshooting Steps:
-
Quenching: Pouring the reaction mixture onto crushed ice with vigorous stirring is a common method for quenching and precipitating the product.[1] Ensure rapid and efficient stirring to break the product into small, easily filterable particles.[1]
-
Extraction: If the product does not readily precipitate or is oily, extraction with a suitable organic solvent like dichloromethane is an alternative.
-
Drying: Ensure the final product is thoroughly dried, as residual solvent or moisture can affect its physical state and purity.
Data on Yield Improvement
The following table summarizes the impact of different reaction conditions on the yield of related nicotinonitrile derivatives, which can provide insights for optimizing the synthesis of this compound.
| Intermediate/Product | Catalyst/Reagent Variation | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide | Beta-alanine acetate | Methanol | 20-30 | 88.4 | 98 | [2] |
| 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide | Piperidine acetate | Methanol | 20-30 | 75.5 | 98.3 | [2] |
| 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide | Beta-alanine | Methanol | 20-30 | 69.3 | 97.2 | [2] |
| 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide | Beta-alanine acetate | Toluene | 20-30 | 83.3 | 93.7 | [2] |
| 2-chloro-4-methylnicotinonitrile | POCl₃ | - | 105-110 | 63 | 96 | [2] |
| 2-chloro-4-methylnicotinonitrile | POCl₃ (1.5 eq) + PCl₅ (0.5 eq) | - | 105-110 | 62 | 93 | [2] |
| 2-chloro-4-methylnicotinonitrile | POCl₃ | - | 80-85 | 37.6 | 87.7 | [2] |
Experimental Protocols
Synthesis of 2-Chloronicotinonitrile (A model protocol that can be adapted)
This protocol is for the synthesis of 2-chloronicotinonitrile and can serve as a starting point for the synthesis of this compound, with appropriate modifications for the different starting material.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.
-
Reagent Addition: To the flask, add the starting N-oxide of the corresponding nicotinamide. Carefully add phosphorus oxychloride (POCl₃).
-
Heating and Reflux: Heat the mixture. An exothermic reaction will occur, and the POCl₃ will begin to reflux. Control the reflux rate by using an ice-water bath if the reaction becomes too vigorous.[1]
-
Continued Heating: Once the initial vigorous reaction subsides, continue heating the mixture under reflux for a specified period (e.g., 1.5 hours).[1]
-
Removal of Excess Reagent: After cooling, distill the excess POCl₃ under reduced pressure.[1]
-
Quenching and Precipitation: Pour the residual oil with vigorous stirring into a beaker containing crushed ice.[1] Allow the mixture to stand at a low temperature (e.g., 5°C) overnight to facilitate product precipitation.[1]
-
Filtration and Washing: Filter the crude product by suction and wash it with water.
-
Neutralization: Suspend the solid in a dilute solution of sodium hydroxide (e.g., 5%) and stir to neutralize any acidic impurities. Filter the solid again and wash with water until the filtrate is neutral.[1]
-
Drying and Purification: Dry the crude product. Further purification can be achieved by extraction with a suitable solvent (e.g., ether) followed by treatment with activated charcoal and recrystallization.[1]
Visual Guides
References
Common byproducts in 2-Chloro-6-methylnicotinonitrile reactions and their removal.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-methylnicotinonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts I can expect in my reaction involving this compound?
A1: The most common byproducts arise from two main reaction pathways: hydrolysis and nucleophilic substitution.
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Hydrolysis Products: The chloro group at the 2-position is susceptible to hydrolysis, especially in the presence of water under acidic or basic conditions, leading to the formation of 2-Hydroxy-6-methylnicotinonitrile.
-
Nucleophilic Substitution Products: Any nucleophile present in your reaction mixture (e.g., amines, alcohols, thiols) can potentially displace the chloride atom, resulting in a variety of 2-substituted pyridine derivatives.[1][2] The reactivity of 2-chloropyridines towards nucleophiles is enhanced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring.[2]
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of unreacted this compound and other reagents.
-
Isomeric Impurities: Depending on the synthetic route used to obtain the starting material, isomeric impurities may be present. For instance, nitration of 2-chloronaphthalene, a related synthesis, is known to produce a mixture of isomers.[3]
Q2: My reaction mixture has turned brown. What could be the cause?
A2: Discoloration, particularly the formation of a brown color, can be indicative of several issues:
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Degradation: The compound may be degrading, potentially due to excessive heat or prolonged reaction times.
-
Side Reactions: The formation of polymeric or complex colored byproducts can lead to a brown appearance.
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Residual Impurities: Impurities from the starting materials or solvents could be reacting to form colored species. A patent describing the preparation of a related compound, 2-chloro-4-methyl nicotinonitrile, mentions obtaining a brown solid after evaporation.[4]
Q3: How can I minimize the formation of the hydrolysis byproduct, 2-Hydroxy-6-methylnicotinonitrile?
A3: To minimize hydrolysis, it is crucial to maintain anhydrous (dry) reaction conditions.
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Use Dry Solvents: Ensure all solvents are thoroughly dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Control pH: Avoid strongly acidic or basic conditions if water is unavoidably present, as these can catalyze hydrolysis.
Troubleshooting Guides
Guide 1: Identifying Unknown Byproducts
If you observe unexpected spots on your TLC or peaks in your HPLC/GC analysis, follow this guide to identify the potential byproducts.
| Observation | Potential Cause | Recommended Action |
| A more polar spot/peak than the starting material. | Hydrolysis to 2-Hydroxy-6-methylnicotinonitrile. | Run a co-spot on TLC with a standard of the hydroxy compound, if available. Analyze the isolated byproduct by mass spectrometry to check for a molecular weight corresponding to the replacement of -Cl with -OH. |
| A spot/peak with a higher molecular weight. | Nucleophilic substitution by another reagent in the reaction. | Determine the molecular weight of the byproduct by mass spectrometry. The mass difference between the byproduct and the starting material will indicate the nucleophile that has been added. |
| Multiple new spots/peaks. | Degradation or complex side reactions. | Re-evaluate the reaction conditions (temperature, reaction time). Consider lowering the temperature or reducing the reaction time. Analyze the crude mixture by LC-MS to get an overview of the different species formed. |
| Presence of starting material after the expected reaction time. | Incomplete reaction. | Increase the reaction time, temperature, or the amount of the excess reagent. Check the purity and reactivity of your reagents. |
Guide 2: Purification Strategy for this compound
This guide provides a general workflow for the purification of this compound from a typical reaction mixture.
Diagram: Purification Workflow
Caption: A general workflow for the purification of this compound.
Quantitative Data
The following table summarizes kinetic data for the hydrolysis of 2-chloropyridine, which can serve as an analogue to estimate the stability of this compound under similar conditions.
Table 1: Hydrolysis Kinetics of 2-Chloropyridine in Supercritical Water [5]
| Temperature (°C) | Rate Constant (k, s⁻¹) |
| 450 | 0.0012 |
| 500 | 0.0045 |
| 550 | 0.0135 |
| 575 | 0.0250 |
Data adapted from a study on the hydrolysis of 2-chloropyridine.[5] This demonstrates that the rate of hydrolysis increases significantly with temperature.
Experimental Protocols
Protocol 1: General Procedure for Aqueous Workup and Extraction
This protocol is a general method for the initial purification of this compound from a reaction mixture.
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Quenching: Cool the reaction mixture to room temperature and cautiously pour it into a separatory funnel containing water or a suitable quenching solution (e.g., saturated sodium bicarbonate solution if the reaction is acidic).
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Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
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Washing: Combine the organic layers and wash sequentially with water and then with brine (saturated NaCl solution) to remove water-soluble impurities.
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Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying solid this compound.
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Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
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Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, filter the hot solution through a fluted filter paper.
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Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Diagram: Troubleshooting Impurity Formation
Caption: A decision tree for troubleshooting the source of byproduct formation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Optimization of reaction conditions for 2-Chloro-6-methylnicotinonitrile.
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-methylnicotinonitrile. It provides detailed experimental protocols, troubleshooting guidance for common issues, and answers to frequently asked questions to facilitate the optimization of your reaction conditions.
Experimental Protocols
A primary route for the synthesis of this compound is the chlorination of a hydroxypyridine precursor. The following protocol details the conversion of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile to the desired product.
Synthesis of this compound
This procedure outlines the chlorination of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile using phosphorus oxychloride (POCl₃).
Materials:
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6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM)
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4M Sodium hydroxide (NaOH) solution
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Saturated brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
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Round-bottom flask with reflux condenser
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Heating mantle or oil bath
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
-
Standard laboratory glassware
Procedure:
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To a round-bottom flask, add 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
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In a fume hood, carefully add an excess of phosphorus oxychloride to the flask.
-
Heat the mixture to 130°C and stir for 2 hours.
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After cooling, concentrate the reaction mixture under reduced pressure to remove excess POCl₃.
-
Dissolve the residue in dichloromethane.
-
Carefully add 4M sodium hydroxide solution to the dichloromethane solution with stirring until the pH of the aqueous layer reaches 8.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer with a saturated brine solution.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter and concentrate the organic layer under reduced pressure to yield the crude product.
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The crude product can be further purified by recrystallization or column chromatography.
Data Presentation
Table 1: Reaction Parameters and Reported Yield
| Starting Material | Reagent | Temperature | Time | Yield | Reference |
| 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Phosphorus oxychloride | 130°C | 2 hrs | 99% | [1] |
Table 2: HNMR Data for 2-Chloro-6-methyl-3-pyridinecarbonitrile
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Solvent | Reference |
| 2.65 ppm | s | 3H | -CH₃ | CDCl₃ | [1] |
| 7.24 ppm | d, J=8.0Hz | 1H | Pyridine ring H | CDCl₃ | [1] |
| 7.89 ppm | d, J=8.0Hz | 1H | Pyridine ring H | CDCl₃ | [1] |
Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis of this compound.
Question: My reaction is turning dark and appears to be producing a lot of tar-like byproducts. What could be the cause and how can I prevent it?
Answer: A dark reaction mixture and the formation of tar are often indicative of an exothermic reaction that is not well-controlled. The reaction of phosphorus oxychloride with hydroxypyridines can be highly exothermic.
Troubleshooting Steps:
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Temperature Control: Ensure the reaction temperature is carefully monitored and controlled. A sudden increase in temperature can lead to decomposition and polymerization of starting materials and products.
-
Slow Reagent Addition: Add the phosphorus oxychloride slowly and in portions to the starting material, especially during the initial phase of the reaction, to manage the exotherm.
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Cooling: Have an ice bath ready to cool the reaction if the temperature begins to rise uncontrollably.
Question: The yield of my reaction is significantly lower than expected. What are the potential reasons and how can I improve it?
Answer: Low yields can result from several factors, including incomplete reaction, side reactions, or issues with product isolation.
Troubleshooting Steps:
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Reaction Time and Temperature: Ensure the reaction is heated at the appropriate temperature for a sufficient amount of time to drive it to completion. Monitor the reaction progress using TLC or LC-MS.
-
Reagent Quality: Use freshly opened or properly stored phosphorus oxychloride. POCl₃ can hydrolyze over time, reducing its reactivity.
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Moisture: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture.
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Work-up Procedure: During the aqueous work-up, ensure the pH is carefully adjusted. Inadequate neutralization can lead to product loss. Also, ensure thorough extraction of the product from the aqueous layer.
Question: I am observing an impurity with a different retention time on my TLC/LC-MS that I suspect is the corresponding nicotinamide or nicotinic acid. How can this be happening and how do I avoid it?
Answer: The nitrile group is susceptible to hydrolysis to the corresponding amide and subsequently to the carboxylic acid, especially under harsh acidic or basic conditions during work-up.
Troubleshooting Steps:
-
Controlled Quenching: When neutralizing the excess POCl₃, add the sodium hydroxide solution slowly and at a low temperature (e.g., in an ice bath) to avoid localized high temperatures and high base concentrations which can promote nitrile hydrolysis.
-
Minimize Contact Time: Do not leave the reaction mixture in strongly acidic or basic aqueous solutions for extended periods. Proceed with extraction promptly after neutralization.
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Purification: If hydrolysis has occurred, the resulting amide or carboxylic acid can often be separated from the desired nitrile product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the primary starting material for the synthesis of this compound?
A1: A common and effective starting material is 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Q2: What is the role of phosphorus oxychloride (POCl₃) in this reaction?
A2: Phosphorus oxychloride acts as a chlorinating and dehydrating agent, converting the hydroxyl group of the pyridinone into a chloro group.
Q3: Are there any significant safety precautions I should take when running this reaction?
A3: Yes. Phosphorus oxychloride is a corrosive and toxic chemical that reacts violently with water. This reaction should always be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Care should be taken during the work-up to control the quenching of excess POCl₃.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The provided HNMR data can be used as a reference.
Q5: What are some common side reactions to be aware of?
A5: Besides the potential for tar formation from an uncontrolled exotherm and nitrile hydrolysis, incomplete chlorination can leave unreacted starting material. Also, side reactions involving the chlorinating agent can produce phosphorus-containing byproducts that need to be removed during the work-up and purification steps.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
Technical Support Center: Purification of Crude 2-Chloro-6-methylnicotinonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Chloro-6-methylnicotinonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Low Recovery of Purified Product | - The chosen recrystallization solvent is too good, and the product remains in the mother liquor. - Too much solvent was used. - Premature crystallization occurred during hot filtration. | - Select a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. - Use a minimal amount of hot solvent to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out. |
| Product Oils Out Instead of Crystallizing | - The melting point of the compound is lower than the boiling point of the solvent. - The presence of impurities is disrupting the crystal lattice formation. | - Use a lower-boiling point solvent or a solvent mixture. - Try to "shock" the solution by scratching the inside of the flask with a glass rod or adding a seed crystal. - If oiling out persists, consider purification by column chromatography first. |
| Colored Impurities Persist in Crystals | - The impurity has similar solubility characteristics to the product. - The impurity is trapped within the crystal lattice. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - A second recrystallization using a different solvent system may be necessary. |
| No Crystal Formation Upon Cooling | - The solution is not supersaturated. - The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration of the product. - Allow the solution to cool slowly to room temperature, followed by placing it in an ice bath. - Induce crystallization by scratching the flask or adding a seed crystal. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Product and Impurities | - The chosen eluent system has inappropriate polarity. - The column was not packed properly, leading to channeling. - The column was overloaded with the crude product. | - Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point is a mixture of hexane and ethyl acetate. - Ensure the silica gel is packed uniformly without any air bubbles. - Use an appropriate amount of crude product for the column size (typically a 1:30 to 1:100 ratio of crude product to silica gel by weight). |
| Product Elutes Too Quickly (Low Retention) | - The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Product Does Not Elute from the Column | - The eluent is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
| Streaking of the Compound on the Column | - The compound is not fully soluble in the eluent. - The compound is interacting strongly with the stationary phase. | - Ensure the crude product is fully dissolved in a minimum amount of the eluent or a slightly more polar solvent before loading it onto the column. - Add a small amount of a modifier to the eluent, such as a few drops of triethylamine for basic compounds, to reduce interactions with the silica gel. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions such as hydrolysis of the nitrile group to an amide or carboxylic acid, and isomers formed during synthesis. The crude product may also contain residual solvents and reagents from the reaction.
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: Based on the purification of similar compounds like 2-chloronicotinonitrile, a good starting point for recrystallization is a non-polar solvent mixture such as ligroin-acetone or hexane-ethyl acetate.[1] The optimal solvent system should be determined experimentally by testing the solubility of the crude product in various solvents.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is an effective way to monitor the purity of fractions. Spot a small amount of each collected fraction onto a TLC plate and develop it in the same eluent system used for the column. The spots corresponding to the desired product should have the same retention factor (Rf) and should be free from other spots.
Q4: My purified this compound is still slightly colored. What can I do?
A4: A persistent color may indicate the presence of highly colored impurities. You can try treating a solution of your compound with activated charcoal. Dissolve the compound in a suitable solvent, add a small amount of activated charcoal, heat the mixture, and then filter it hot to remove the charcoal. Subsequent recrystallization should yield a colorless product.
Q5: What are the expected storage conditions for purified this compound?
A5: The purified compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and moisture to prevent degradation.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is adapted from the purification of the related compound 2-chloronicotinonitrile and should be optimized for this compound.[1]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent mixture (e.g., hexane-ethyl acetate). Heat the mixture on a hot plate with stirring until the solid completely dissolves.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, cool the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles. Allow the silica to settle, and then add a thin layer of sand on top.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane). Start with a low polarity mixture and gradually increase the polarity.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Quantitative Data Summary
The following table provides hypothetical but representative data for the purification of 10g of crude this compound. Actual results may vary.
| Purification Method | Solvent/Eluent System | Initial Purity (%) | Final Purity (%) | Recovery (%) |
| Recrystallization | Hexane:Ethyl Acetate (4:1) | 90 | 98 | 75 |
| Column Chromatography | Gradient: 5% to 20% Ethyl Acetate in Hexane | 90 | >99 | 85 |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
Troubleshooting guide for 2-Chloro-6-methylnicotinonitrile synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Chloro-6-methylnicotinonitrile. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly when starting from 2-hydroxy-6-methylnicotinonitrile or related precursors using phosphorus oxychloride (POCl₃).
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Insufficient Reagent: Ensure you are using a sufficient excess of the chlorinating agent (e.g., POCl₃). Literature suggests using a significant excess of POCl₃ can drive the reaction to completion.
-
Reaction Time and Temperature: The reaction may require more time or a higher temperature to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. A typical procedure involves heating under reflux at 115–120°C for 1.5 hours.[1]
-
Moisture: The presence of water can decompose the chlorinating agent (POCl₃) and the starting material. Ensure all glassware is thoroughly dried and reagents are anhydrous.
-
-
Product Degradation:
-
Excessive Heat: While heat is necessary, prolonged exposure to high temperatures can lead to the degradation of the product. Do not exceed the recommended reaction temperature. The reaction can be highly exothermic, and if not controlled, can lead to a dark red or black reaction mixture and product degradation.[1]
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Work-up Conditions: During the work-up, quenching the reaction mixture with ice is a critical step. Pouring the residual oil into crushed ice with vigorous stirring helps to dissipate heat and solidify the product in a manageable form.[1]
-
-
Losses During Work-up and Purification:
-
Incomplete Extraction: Ensure efficient extraction of the product from the aqueous layer using a suitable organic solvent.
-
Purification Losses: During recrystallization or column chromatography, some product loss is inevitable. Optimize your purification method to maximize recovery. For instance, after filtration and washing, the crude product can be further purified by extraction with anhydrous ether in a Soxhlet apparatus.[1]
-
Q2: I am observing a dark-colored reaction mixture. What does this indicate and how can I prevent it?
A: A dark red to black reaction mixture is often a sign of an uncontrolled exothermic reaction.[1] This can lead to the formation of impurities and a lower yield of the desired product.
-
Prevention:
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Slow Addition of Reagents: Add the reagents, particularly phosphorus oxychloride, slowly and with adequate cooling to manage the initial exotherm.
-
Temperature Control: The reaction temperature should be carefully controlled. A spontaneous, vigorous refluxing of phosphorus oxychloride can occur, which needs to be managed, for example, by using an ice-water bath to control the rate of reflux.[1]
-
Q3: The product is difficult to isolate from the reaction mixture. What are the best practices for work-up?
A: Isolating this compound can be challenging due to its physical properties and the nature of the reaction byproducts.
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Quenching: The residual dark-brown oil after the removal of excess POCl₃ should be poured with vigorous stirring into crushed ice.[1] Slow or inefficient stirring can result in the formation of large, unmanageable clumps that may not solidify completely.[1]
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Purification of Crude Product: The crude product is often a light-brown solid.[1] It can be purified by suspending it in a dilute sodium hydroxide solution to remove acidic impurities, followed by washing with water until the filtrate is neutral.[1]
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Final Purification: A Soxhlet extraction with anhydrous ether over a layer of anhydrous sodium carbonate can be an effective final purification step.[1] The sodium carbonate helps to remove any residual moisture and acidic impurities.[1]
Q4: What are the main impurities I should expect and how can I minimize them?
A: The primary impurities can include unreacted starting material, hydrolyzed intermediates, and byproducts from side reactions.
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Unreacted Starting Material (2-hydroxy-6-methylnicotinonitrile): This can be minimized by ensuring the reaction goes to completion (see Q1).
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Acidic Impurities: These are effectively removed by washing the crude product with a dilute base solution, such as 5% sodium hydroxide.[1]
-
Polymeric or Tarry Materials: These can form due to uncontrolled reaction temperatures. Careful temperature management is key to minimizing their formation.
Data Presentation
Table 1: Typical Reaction Conditions for Chlorination of Hydroxypyridine Derivatives
| Parameter | Condition | Reference |
| Starting Material | Nicotinamide-1-oxide | [1] |
| Chlorinating Agents | Phosphorus pentachloride, Phosphorus oxychloride | [1] |
| Molar Ratio (Substrate:PCl₅:POCl₃) | 1 : 1.39 : excess | [1] |
| Temperature | Slowly raised to 100°C, then reflux at 115-120°C | [1] |
| Reaction Time | 1.5 hours at reflux | [1] |
| Reported Yield | 35-39% | [1] |
Table 2: Alternative Chlorination Method using Equimolar POCl₃
| Parameter | Condition | Reference |
| Substrate | 2-Hydroxypyridines | [2] |
| Chlorinating Agent | Phosphorus oxychloride (equimolar) | [2] |
| Base | Pyridine (1 equivalent) | [2] |
| Solvent | Solvent-free | [2] |
| Temperature | 140-160°C in a sealed reactor | [2] |
| Reaction Time | 2 hours | [2] |
| Yield | Generally high | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Hydroxy-6-methylnicotinonitrile (General Procedure)
This protocol is a generalized procedure based on the chlorination of hydroxypyridines.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, place 2-hydroxy-6-methylnicotinonitrile.
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Reagent Addition: In a fume hood, cautiously add phosphorus oxychloride (POCl₃) to the flask. The reaction can be exothermic.
-
Heating: Heat the reaction mixture to reflux (typically around 110-120°C) and maintain for 1-2 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or dilute sodium hydroxide solution) until the pH is neutral.
-
Collect the precipitated solid by filtration.
-
-
Purification:
-
Wash the crude solid with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ligroin-acetone) to obtain pure this compound.[1]
-
Mandatory Visualizations
Synthesis Pathway
Caption: Synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Logic
Caption: Troubleshooting logic for common synthesis issues.
References
How to avoid decomposition of 2-Chloro-6-methylnicotinonitrile during reactions.
Welcome to the Technical Support Center for 2-Chloro-6-methylnicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and utilizing this compound in chemical reactions while minimizing its decomposition. The information provided is based on established principles of organic chemistry and data from structurally related compounds, such as 2-chloropyridines, due to limited specific data on this compound itself.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for the decomposition of this compound during reactions?
A1: Based on the reactivity of related 2-chloropyridine compounds, the primary decomposition pathways for this compound are believed to be:
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Hydrolysis: The chloro group can be susceptible to hydrolysis, particularly under basic or strongly acidic conditions and at elevated temperatures, leading to the formation of 2-hydroxy-6-methylnicotinonitrile. The nitrile group can also undergo hydrolysis to the corresponding amide or carboxylic acid, though this typically requires more forcing conditions.
-
Nucleophilic Attack: Strong nucleophiles can displace the chloride, leading to undesired side products. The pyridine nitrogen can also be quaternized by alkylating agents, which can affect the reactivity of the ring.
-
Thermal Decomposition: At elevated temperatures, 2-chloropyridines can decompose, potentially leading to the formation of various byproducts.[1] For instance, thermal decomposition of related compounds can produce hydrogen chloride, nitrogen oxides, and carbon monoxide.[1]
-
Catalyst-Mediated Decomposition: In palladium-catalyzed cross-coupling reactions, improper reaction conditions can lead to catalyst deactivation and side reactions such as hydrodehalogenation (replacement of the chloro group with hydrogen) or homocoupling.[2][3]
Q2: What are the ideal storage conditions to ensure the stability of this compound?
A2: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area. It should be kept in a tightly sealed container to prevent moisture ingress. It is also advisable to store it away from strong oxidizing agents, strong acids, and strong bases.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during reactions with this compound.
Issue 1: Low Yield or No Reaction in Suzuki-Miyaura Coupling
Symptoms:
-
Starting material (this compound) remains largely unreacted.
-
Formation of significant amounts of boronic acid homocoupling product.
-
Presence of hydrodehalogenation byproduct (6-methylnicotinonitrile).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Catalyst Deactivation | The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[2] Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to shield the metal center and promote the desired reaction.[2] |
| Insufficient Catalyst Activity | 2-Chloropyridines are less reactive than their bromo or iodo analogs.[2] Use a highly active palladium precatalyst (e.g., G3 or G4 palladacycles) and consider increasing the catalyst loading (e.g., to 3-5 mol%). |
| Ineffective Base | A strong base is often required to activate the boronic acid.[2] Screen strong, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[2][4] The choice of base can be critical and may need to be optimized for your specific substrates.[2] |
| Suboptimal Temperature | The oxidative addition of the C-Cl bond can be slow.[3] Gradually increase the reaction temperature (typically in the range of 80-120 °C) to facilitate this step.[2][4] |
| Presence of Oxygen | Oxygen can lead to catalyst deactivation and promote boronic acid homocoupling.[2] Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.[4] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
This is a general guideline and may require optimization for specific substrates.
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos, 1-3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Decomposition during Nucleophilic Aromatic Substitution (SNA r)
Symptoms:
-
Formation of multiple unidentified byproducts.
-
Low yield of the desired substituted product.
-
Recovery of hydrolyzed starting material (2-hydroxy-6-methylnicotinonitrile).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Reaction Temperature is too High | High temperatures can lead to thermal decomposition.[1] If possible, run the reaction at a lower temperature for a longer duration. |
| Strongly Basic or Acidic Conditions | These conditions can promote hydrolysis of the chloro group or the nitrile functionality. Use the mildest base or acid that is effective for the desired transformation. If a strong base is required, consider using a non-nucleophilic base at low temperatures. |
| Presence of Water | Water can act as a nucleophile, leading to hydrolysis. Ensure all reagents and solvents are anhydrous and the reaction is performed under a dry, inert atmosphere. |
| Side Reactions with the Nucleophile | The nucleophile may react at other positions on the ring or with the nitrile group. Consider protecting sensitive functional groups on your nucleophile or substrate if necessary. |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This is a general guideline and may require optimization for specific substrates.
-
In a sealed tube, dissolve this compound (1.0 equiv) and the desired amine (1.1-1.5 equiv) in a suitable anhydrous solvent (e.g., DMF, NMP, or 1,4-dioxane).
-
Add a suitable base if required (e.g., K₂CO₃ or Et₃N, 2.0 equiv).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-150 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
Technical Support Center: Catalyst Selection for 2-Chloro-6-methylnicotinonitrile Cross-Coupling
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 2-Chloro-6-methylnicotinonitrile. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of C-C and C-N bond formation with this challenging substrate. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and execution.
Troubleshooting Guide
This section addresses common issues encountered during the cross-coupling of this compound and similar 2-chloropyridine derivatives.
Q1: I am observing low or no yield in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I resolve this?
A1: Low reactivity is a frequent challenge with 2-chloropyridines due to the strong carbon-chlorine bond, which complicates the oxidative addition step in the catalytic cycle. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition.[1][2]
Troubleshooting Steps:
-
Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] Switch to a more active catalyst system employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2][3] These promote the oxidative addition and shield the palladium center from pyridine coordination.[2][3]
-
Reaction Temperature: Increasing the temperature (typically in the 80-120 °C range) can help overcome the activation barrier for C-Cl bond cleavage. Be aware that higher temperatures might also accelerate side reactions.[2][3]
-
Base Selection: The choice of base is critical. For challenging couplings of 2-chloropyridines, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like sodium carbonate (Na₂CO₃).[3]
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to catalyst degradation and promote undesirable side reactions like homocoupling.[1][2]
Q2: My reaction is producing significant side products, such as homocoupled boronic acid and protodeboronation. How can I minimize these?
A2:
-
Protodeboronation: This side reaction, where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, is often caused by excess water or base.[1][2]
-
Solution: Use anhydrous solvents and reagents. Consider using a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt, which are less prone to this side reaction.[3]
-
-
Homocoupling: The self-coupling of the boronic acid can be promoted by the presence of oxygen or if the catalytic cycle is slow.[1]
-
Solution: Thoroughly degas all solvents and ensure a robust inert atmosphere.[1] Using a Pd(0) source directly or a precatalyst that efficiently generates the active Pd(0) species can also reduce homocoupling.
-
Q3: In my Buchwald-Hartwig amination, the reaction is sluggish or fails to go to completion. What should I try?
A3: Similar to Suzuki couplings, the C-Cl bond of this compound is challenging to activate for C-N bond formation.
-
Catalyst and Ligand: Employ a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., Xantphos, XPhos, RuPhos). These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but if your substrate is base-sensitive, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally used.
-
Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C.
Q4: I'm attempting a Sonogashira coupling and observing significant alkyne homocoupling (Glaser coupling). How can this be prevented?
A4: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) cocatalyst in the presence of oxygen.
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While potentially slower, it eliminates the primary pathway for homocoupling.
-
Inert Atmosphere: Meticulous degassing of solvents and maintaining a strict inert atmosphere is crucial to prevent oxidative homocoupling.
-
Amine Base: The choice of amine base can influence the reaction. Triethylamine (Et₃N) or diisopropylamine (DIPA) are commonly used and can also act as the solvent.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate for cross-coupling?
A1: There are two main reasons. First, the carbon-chlorine bond is stronger and less reactive than corresponding carbon-bromine or carbon-iodine bonds, making the initial oxidative addition to the palladium catalyst more difficult.[2] Second, the nitrogen atom in the pyridine ring can act as a Lewis base and coordinate to the palladium catalyst, forming inactive complexes and hindering the catalytic cycle. This is often referred to as the "2-pyridyl problem".[2]
Q2: Which type of cross-coupling reaction is generally most suitable for this compound?
A2: The suitability depends on the desired bond to be formed (C-C or C-N).
-
Suzuki-Miyaura Coupling (C-C): Very versatile for introducing aryl or vinyl groups, but requires a highly active catalyst system (e.g., Pd with Buchwald ligands) to overcome the low reactivity of the C-Cl bond.
-
Buchwald-Hartwig Amination (C-N): The method of choice for forming C-N bonds with primary or secondary amines. Like the Suzuki coupling, it necessitates a robust catalyst system with bulky, electron-rich ligands.
-
Sonogashira Coupling (C-C, alkyne): Effective for introducing terminal alkynes. Both copper-catalyzed and copper-free methods can be employed, with the latter often preferred to minimize alkyne homocoupling.
Q3: How do I select the optimal palladium catalyst and ligand?
A3: For a challenging substrate like this compound, the catalyst system is critical.
-
Palladium Source: Precatalysts such as XPhos Pd G3 or SPhos Pd G2 are often preferred as they are air-stable and efficiently generate the active Pd(0) species in solution. Alternatively, a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a suitable ligand can be used.
-
Ligand Choice: Bulky, electron-rich phosphine ligands are generally the most effective. For Suzuki and Buchwald-Hartwig reactions, biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are excellent choices. For Sonogashira couplings, ligands like PPh₃ can be effective, especially in copper-catalyzed systems.
Q4: What is the role of the base in these cross-coupling reactions?
A4: The base plays a crucial role in one or more steps of the catalytic cycle, depending on the specific reaction.
-
In Suzuki-Miyaura coupling, the base activates the organoboron species to facilitate transmetalation to the palladium center.[3]
-
In Buchwald-Hartwig amination, the base deprotonates the amine, allowing it to coordinate to the palladium catalyst.
-
In Sonogashira coupling, the base deprotonates the terminal alkyne and neutralizes the hydrogen halide byproduct.[4]
Q5: Is it necessary to perform these reactions under an inert atmosphere?
A5: Yes, it is highly recommended. The active Pd(0) catalyst is sensitive to oxidation by air, which can lead to catalyst deactivation. Oxygen can also promote undesirable side reactions, such as the homocoupling of boronic acids or alkynes.[1][2]
Data Presentation
The following tables provide a summary of typical reaction conditions for the cross-coupling of challenging 2-chloropyridine substrates, which can be used as a starting point for the optimization of reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Chloropyridines
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 4-12 | >85 |
| XPhos Pd G3 | K₃PO₄ | Toluene | 80-100 | 2-8 | >90 |
| PEPPSI™-IPr | K₂CO₃ | t-BuOH | 80 | 6-18 | 75-90 |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 50-70 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Chloropyridines
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12-24 | 70-90 |
| Pd(OAc)₂ / RuPhos | NaOtBu | 1,4-Dioxane | 100 | 2-10 | >85 |
| BrettPhos Pd G3 | LHMDS | THF | 65-80 | 4-16 | >90 |
Table 3: Representative Conditions for Sonogashira Coupling of 2-Chloropyridines
| Catalyst System (Pd / Cu Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ / CuI / PPh₃ | Et₃N | THF | Room Temp - 50 | 6-16 | 80-95 |
| PdCl₂(PPh₃)₂ / CuI | DIPA | Toluene | 60-80 | 4-12 | 75-90 |
| XPhos Pd G3 (Copper-free) | Cs₂CO₃ | 1,4-Dioxane | 80-100 | 12-24 | 70-85 |
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions. These should be considered as starting points and may require optimization for specific coupling partners.
Protocol 1: Sonogashira Cross-Coupling of a Halogenated Nicotinonitrile Derivative
This protocol is adapted from a procedure for a structurally similar substrate, 6-bromo-3-fluoro-2-cyanopyridine, and is a good starting point for the Sonogashira coupling of this compound.[5]
Materials:
-
This compound
-
Terminal alkyne (1.0 equiv)
-
Pd(PPh₃)₄ (0.15 equiv)
-
Copper(I) iodide (CuI) (0.3 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a solution of the terminal alkyne (1.0 equiv) in a mixture of THF and Et₃N (2:1 ratio), add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).
-
Degas the reaction mixture by bubbling with an inert gas for 5-10 minutes at room temperature.
-
Add this compound (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
XPhos Pd G3 (1-2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed Toluene or 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 catalyst.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)
-
Anhydrous, degassed Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry reaction vessel.
-
Add anhydrous, degassed toluene and stir for 10 minutes at room temperature to form the active catalyst.
-
Add the amine, followed by this compound.
-
Seal the vessel and heat the reaction mixture to 100-110 °C, monitoring its progress.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate workflows and logical relationships to aid in experimental design and troubleshooting.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Decision tree for troubleshooting low yields in Suzuki coupling.
References
Monitoring the progress of 2-Chloro-6-methylnicotinonitrile reactions by TLC/HPLC.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving 2-Chloro-6-methylnicotinonitrile using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of monitoring my this compound reaction with TLC/HPLC?
Monitoring the reaction allows you to track the consumption of the starting material (this compound) and the formation of the product over time. This helps determine the reaction's progress and when it has reached completion, preventing unnecessary reaction time and potential side-product formation.
Q2: How do I choose an appropriate solvent system for TLC analysis?
A good starting point for developing a TLC solvent system is a 1:1 mixture of a non-polar solvent (like hexanes) and a slightly more polar solvent (like ethyl acetate). You can then adjust the ratio to achieve optimal separation, where the starting material and product spots are well-defined and have distinct Rf values. The goal is to have the Rf value of the product be around 0.3-0.5 for the best resolution.
Q3: How can I visualize the spots on my TLC plate if this compound and its products are colorless?
Since many organic compounds are not visible to the naked eye, a common visualization technique is using a UV lamp. Most commercial TLC plates contain a fluorescent indicator that glows under UV light (typically at 254 nm). Compounds that absorb UV light will appear as dark spots on the glowing background. Other methods include using staining agents like potassium permanganate or iodine, which react with the compounds to produce colored spots.
Q4: What are the key parameters to consider when developing an HPLC method for this reaction?
The most critical parameters for an HPLC method are the column, mobile phase composition, and detector settings. A reverse-phase C18 column is a common choice for separating organic molecules. The mobile phase typically consists of a mixture of water (often with an acid additive like formic or acetic acid for better peak shape) and an organic solvent such as acetonitrile or methanol. The ratio of these solvents can be adjusted to achieve the desired separation. A UV detector is suitable for detecting aromatic compounds like this compound.
Troubleshooting Guides
TLC Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking | Sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| Inappropriate solvent system polarity. | Adjust the polarity of the mobile phase. If spots streak up the plate, the solvent may be too polar. | |
| Spots are not moving from the baseline (Low Rf) | The mobile phase is not |
Impact of solvent choice on 2-Chloro-6-methylnicotinonitrile reaction kinetics.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-methylnicotinonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the impact of solvent choice on reaction kinetics.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation. However, the use of electron-deficient heteroaryl chlorides like this compound can present challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the likely causes?
A1: Low reactivity of 2-chloropyridines is a common issue due to the strong C-Cl bond, which hinders the initial oxidative addition step in the catalytic cycle. Key areas to troubleshoot are:
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Catalyst and Ligand: Standard palladium catalysts like Pd(PPh₃)₄ may be insufficient. More active systems are often required.
-
Recommendation: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, or consider N-heterocyclic carbene (NHC) ligands. These promote the formation of the active monoligated Pd(0) species.
-
-
Base Selection: The base is crucial for activating the boronic acid. Its strength and solubility are critical.
-
Recommendation: Screen strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃).
-
-
Solvent System: The solvent must effectively dissolve the reactants and facilitate the catalytic cycle.
-
Recommendation: A mixture of an organic solvent and water, such as dioxane/water, toluene/water, or THF/water, is often optimal.
-
-
Reaction Temperature: Higher temperatures can help overcome the activation energy for the oxidative addition.
-
Recommendation: Increase the reaction temperature to 80-120 °C. Microwave irradiation can also be effective.
-
Q2: I am observing significant side products, such as protodeboronation and homocoupling. How can I minimize these?
A2:
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Protodeboronation (cleavage of the C-B bond): This is often caused by excess water or acidic impurities.
-
Recommendation: Use anhydrous solvents and consider using more stable boronic esters (e.g., pinacol esters) or organotrifluoroborates.
-
-
Homocoupling (coupling of two boronic acid molecules): This can be promoted by the presence of oxygen.
-
Recommendation: Ensure the reaction mixture and solvents are thoroughly degassed with an inert gas like argon or nitrogen.
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Data Presentation: Solvent Effects on Suzuki-Miyaura Coupling
The following table summarizes representative data for the Suzuki-Miyaura coupling of a generic 2-chloropyridine with phenylboronic acid, highlighting the impact of different solvent systems. Note: These are illustrative yields and reaction times, and results with this compound may vary.
| Solvent System (v/v) | Temperature (°C) | Time (h) | Yield (%) |
| Toluene/H₂O (4:1) | 100 | 12 | 65 |
| 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| THF/H₂O (4:1) | 80 | 16 | 70 |
| DME/H₂O (4:1) | 90 | 14 | 78 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
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Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) to the flask.
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Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 4-24 hours.
-
Monitoring: Track the reaction progress using TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualization
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. As with Suzuki couplings, the reactivity of this compound requires careful optimization of reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Buchwald-Hartwig amination of this compound is not proceeding to completion. What should I check?
A1: Similar to Suzuki couplings, the main hurdles are the inertness of the C-Cl bond and potential catalyst inhibition.
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Catalyst and Ligand: This is the most critical factor.
-
Recommendation: Use a palladium precatalyst with a bulky, electron-rich phosphine ligand. BrettPhos and RuPhos are often effective for coupling with primary and secondary amines, respectively.[1]
-
-
Base Selection: A strong, non-nucleophilic base is typically required.
-
Recommendation: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be screened.
-
-
Solvent Choice: The solvent's polarity and ability to dissolve the base are important.
-
Recommendation: Aprotic solvents like toluene, 1,4-dioxane, and THF are commonly used.[2]
-
-
Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive.
-
Recommendation: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).
-
Q2: I am attempting to couple a primary amine, but I am observing diarylation or other side products. How can I improve selectivity?
A2:
-
Ligand Choice: Certain ligands are designed to favor monoarylation.
-
Recommendation: BrettPhos is known to promote the selective monoarylation of primary amines.
-
-
Reaction Conditions: Lowering the temperature or reducing the reaction time may improve selectivity.
Data Presentation: Solvent Effects on Buchwald-Hartwig Amination
The following table presents representative data for the Buchwald-Hartwig amination of a generic 2-chloropyridine with morpholine. Note: These are illustrative yields and reaction times, and results with this compound may vary.
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Toluene | 100 | 6 | 90 |
| 1,4-Dioxane | 100 | 8 | 88 |
| THF | 80 | 12 | 75 |
| t-BuOH | 90 | 10 | 82 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
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Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), the base (e.g., NaOtBu, 1.4 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1 M with respect to the chloropyridine).
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath (typically 80-110 °C) with stirring for the required time (2-24 h).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
Mandatory Visualization
III. Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the nitrile group in this compound activates the pyridine ring for nucleophilic aromatic substitution (SNAr), providing a metal-free alternative for introducing nucleophiles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My SNAr reaction with an amine nucleophile is sluggish. How can I increase the reaction rate?
A1: The rate of SNAr reactions is highly dependent on the solvent and reaction conditions.
-
Solvent Choice: Polar aprotic solvents are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) without strongly solvating the nucleophile.
-
Recommendation: Solvents like DMSO, DMF, and NMP are excellent choices for accelerating SNAr reactions. Protic solvents like alcohols can slow down the reaction by hydrogen-bonding with the nucleophile.
-
-
Temperature: Increasing the temperature will generally increase the reaction rate.
-
Recommendation: Heating the reaction, potentially in a sealed tube or under microwave irradiation, can significantly reduce reaction times.
-
-
Nucleophile Strength: More nucleophilic amines will react faster.
-
Recommendation: If possible, use a more nucleophilic amine. The basicity of the amine also plays a role.
-
Q2: Are there any common side reactions to be aware of in SNAr reactions with this compound?
A2: With certain nucleophiles, side reactions can occur. For example, if using a primary amine, double substitution on the amine nitrogen is a possibility, though less common in SNAr than in other amination reactions. If the nucleophile has other reactive functional groups, these may also react under the reaction conditions.
Data Presentation: Solvent Effects on SNAr Reaction Kinetics
The following table shows representative data for the SNAr reaction of a generic 2-chloropyridine with piperidine, illustrating the profound effect of the solvent on the reaction rate. Note: These are illustrative reaction times and yields, and results with this compound may vary.
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| DMSO | 120 | 2 | 95 |
| NMP | 120 | 3 | 92 |
| DMF | 120 | 5 | 88 |
| Toluene | 120 | 24 | <10 |
| Ethanol | 120 | 24 | 25 |
Experimental Protocol: General Procedure for SNAr with Amines
-
Reaction Setup: In a sealable reaction vessel, dissolve this compound (1.0 mmol) in the chosen polar aprotic solvent (e.g., DMSO, 3-5 mL).
-
Reagent Addition: Add the amine nucleophile (1.5-2.0 equiv.). If the amine is a salt, a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0 equiv.) should be added.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 120-180 °C) with stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
References
Validation & Comparative
2-Chloro-6-methylnicotinonitrile vs. other nicotinonitrile derivatives in synthesis.
For Researchers, Scientists, and Drug Development Professionals
Nicotinonitrile derivatives are pivotal scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, 2-Chloro-6-methylnicotinonitrile stands out as a versatile building block for the synthesis of complex molecules, particularly in the development of kinase inhibitors. This guide provides an objective comparison of this compound with other relevant nicotinonitrile derivatives in key synthetic transformations, supported by experimental data and detailed protocols.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are fundamental for creating carbon-carbon bonds in drug discovery. The reactivity of the 2-chloro-nicotinonitrile core in these reactions is a critical factor for its utility.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. The performance of this compound in this reaction is often compared to other chlorinated pyridines. The presence of the methyl group at the 6-position can influence the reactivity of the C2-Cl bond.
Comparative Data: Suzuki-Miyaura Coupling of 2-Chloropyridine Derivatives
| Entry | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85[1] |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2 mol%) | K₂CO₃ | Dioxane | 100 | 16 | 92[1] |
| 3 | 2,6-Dichloropyridine | Heptylboronic pinacol ester | Pd₂(dba)₃ (1 mol%)/FcPPh₂ (6 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 74 (mono-alkylation)[2] |
| 4 | 2,6-Dichloronicotinamide | Phenylboronic acid | PXPd2 | K₂CO₃ | Methanol | RT | 0.5 | 95 (at C6) |
Note: Direct comparative yield data for this compound under identical conditions as other derivatives was not available in the searched literature. The data presented is for structurally related compounds to provide a general reference.
The methyl group in this compound is an electron-donating group. In the context of the Suzuki-Miyaura reaction, which proceeds via oxidative addition of the palladium catalyst to the carbon-chlorine bond, electron-donating groups can sometimes decrease the reactivity of the aryl chloride. However, the overall electronic nature of the pyridine ring and steric factors also play a significant role.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. The reactivity of 2-chloro-nicotinonitrile derivatives in this reaction is crucial for the introduction of alkynyl moieties, which are important pharmacophores.
Comparative Data: Sonogashira Coupling of Halogenated Pyridines
| Entry | Pyridine Derivative | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5 mol%)/PPh₃ (5 mol%) | CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 96[3] |
| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ | CuI | Et₃N/THF | RT | 16 | 93[4] |
Note: Specific yield data for the Sonogashira coupling of this compound was not found in the performed searches. The data presented is for bromo- and fluoro-substituted pyridines, which are generally more reactive than their chloro counterparts.
Generally, the reactivity of halopyridines in Sonogashira coupling follows the order I > Br > Cl. Therefore, more forcing conditions (higher temperatures, stronger bases, or more active catalyst systems) may be required for the coupling of 2-chloronicotinonitrile derivatives compared to their bromo- or iodo-analogs.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these synthetic methods.
General Protocol for Suzuki-Miyaura Coupling of a 2-Chloropyridine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Chloropyridine derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
To an oven-dried Schlenk flask, add the 2-chloropyridine derivative, arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.[1]
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.[1]
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.[1]
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki Coupling Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Comparative analysis of different synthetic routes to 2-Chloro-6-methylnicotinonitrile.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two primary synthetic routes to 2-Chloro-6-methylnicotinonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The routes are evaluated based on yield, reaction conditions, and reagent cost, supported by detailed experimental protocols and workflow visualizations to aid in the selection of the most suitable method for laboratory and process chemistry.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Chlorination of Pyridone Precursor | Route 2: Sandmeyer Reaction of Amino Precursor |
| Starting Material | 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 2-Amino-6-methylnicotinonitrile |
| Key Reagent | Phosphorus Oxychloride (POCl₃) | Sodium Nitrite (NaNO₂), Copper(I) Chloride (CuCl) |
| Estimated Yield | High (~99%) | Moderate to High (65-95%) |
| Reaction Conditions | High temperature (130°C) | Low temperature (0°C) for diazotization |
| Number of Steps | 2 (from commercially available precursors) | 2 (from commercially available precursors) |
| Cost-Effectiveness | Potentially more cost-effective due to higher yield and cheaper primary reagent. | May be more expensive due to the use of a metal catalyst and potentially lower yields. |
Route 1: Chlorination of 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This route involves the direct chlorination of a pyridone precursor using a dehydrating chlorinating agent, typically phosphorus oxychloride. The reaction is robust and generally proceeds with high yield.
Experimental Protocol
Step 1: Synthesis of 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This precursor can be synthesized via a multi-component reaction. A mixture of ethyl cyanoacetate, 1-(naphthalen-1-yl)ethanone, and an appropriate aldehyde is condensed in the presence of a catalytic amount of ammonium acetate and piperidine in ethanol at ambient temperature. While the literature describes this for a different aldehyde, the general principle is adaptable. A more direct synthesis involves the acid-induced cyclization of (2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide.[1]
Step 2: Chlorination to this compound
To a flask containing phosphorus oxychloride (approx. 12-15 equivalents), 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1 equivalent) is added portion-wise. The reaction mixture is heated to 130°C and stirred for 2 hours. After completion, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with ice-water and neutralized with a 4M sodium hydroxide solution to a pH of 8. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Purification can be achieved by recrystallization or column chromatography. A 99% yield has been reported for the synthesis of the isomeric 2-Chloro-6-methyl-3-pyridinecarbonitrile using this method.
Logical Workflow for Route 1
References
Performance Benchmark: 2-Chloro-6-methylnicotinonitrile in Palladium-Catalyzed Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving efficient and cost-effective reaction pathways. 2-Chloro-6-methylnicotinonitrile serves as a key intermediate, offering a versatile scaffold for the introduction of molecular diversity. This guide provides an objective comparison of its performance in two of the most powerful cross-coupling reactions in modern organic chemistry—the Suzuki-Miyaura and Buchwald-Hartwig amination reactions—benchmarked against its bromo- and fluoro-substituted analogues. The data presented is a synthesis of established reactivity principles and representative experimental results from analogous systems, providing a predictive framework for reaction design and optimization.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation. The reactivity of the halide in the 2-position of the pyridine ring is a critical factor influencing reaction conditions and outcomes. The generally accepted trend in reactivity for palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, which is primarily attributed to the bond dissociation energies of the carbon-halogen bond.[1] Consequently, this compound is expected to be less reactive than its bromo counterpart, necessitating more robust catalytic systems and potentially harsher reaction conditions to achieve comparable yields.[2]
Table 1: Performance Comparison in Suzuki-Miyaura Coupling
| Substrate | Relative Reactivity | Typical Catalyst System | Typical Base | Typical Conditions | Representative Yield (%) |
| 2-Bromo -6-methylnicotinonitrile | High | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄ | 80-100 °C, 2-12 h | 85-95+ |
| 2-Chloro -6-methylnicotinonitrile | Moderate | Pd(OAc)₂/SPhos, PEPPSI-IPr | K₃PO₄, Cs₂CO₃ | 100-120 °C, 12-24 h | 70-85 |
| 2-Fluoro -6-methylnicotinonitrile | Very Low | Specialized Ni or Pd catalysts | Strong bases | Harsh conditions | <10 (Generally not suitable) |
Yields are representative and can vary significantly based on the specific coupling partners and reaction conditions.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the halide at the 2-position of the pyridine ring plays a crucial role. The oxidative addition of the C-X bond to the palladium catalyst is often the rate-limiting step, with the C-Cl bond being stronger and thus harder to break than the C-Br bond.[1] This necessitates the use of more electron-rich and sterically hindered ligands to facilitate the coupling of 2-chloropyridines.[3]
Table 2: Performance Comparison in Buchwald-Hartwig Amination
| Substrate | Relative Reactivity | Typical Catalyst System | Typical Base | Typical Conditions | Representative Yield (%) |
| 2-Bromo -6-methylnicotinonitrile | High | Pd₂(dba)₃/BINAP, Pd(OAc)₂/Xantphos | NaOtBu, LiHMDS | 80-100 °C, 4-12 h | 80-95+ |
| 2-Chloro -6-methylnicotinonitrile | Moderate | Pd₂(dba)₃/RuPhos, Pd(OAc)₂/BrettPhos | NaOtBu, K₃PO₄ | 100-120 °C, 12-24 h | 65-80 |
| 2-Fluoro -6-methylnicotinonitrile | Very Low | Not typically reactive under standard conditions | N/A | N/A | <5 |
Yields are representative and can vary significantly based on the specific amine coupling partner and reaction conditions.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for this compound and its analogues. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (e.g., 4:1 v/v)
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add palladium(II) acetate and SPhos.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 12-24 hours.[4]
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
RuPhos (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ and RuPhos.
-
Seal the flask, evacuate, and backfill with an inert gas.
-
Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.
-
In a separate flask under an inert atmosphere, add this compound and the primary amine.
-
Add the catalyst solution to the substrate mixture via syringe.
-
Add the sodium tert-butoxide.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the catalytic cycles of the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a generalized experimental workflow.
References
A Comparative Analysis of the Biological Activities of 2-Chloro-6-methylnicotinonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of analogs of 2-Chloro-6-methylnicotinonitrile. Nicotinonitrile derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological properties. These compounds have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[1] This document synthesizes available experimental data to facilitate a comparative analysis of the structure-activity relationships of these analogs.
Anticancer Activity
A primary focus of research into nicotinonitrile analogs has been their potential as anticancer agents. Various derivatives have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. The data presented below summarizes the in vitro anticancer activity of several nicotinonitrile analogs, highlighting the impact of different substitutions on their potency.
| Compound ID | Core Structure | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-chloronicotinonitrile | 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl) | naphthalen-1-yl | - | HepG2 (Liver) | 8.78 ± 0.7 (µg/mL) | [2] |
| HeLa (Cervical) | 15.32 ± 1.2 (µg/mL) | [2] | |||||
| 2 | pyrazolopyridine | - | - | - | HepG2 (Liver) | 5.16 ± 0.4 (µg/mL) | [2] |
| HeLa (Cervical) | 4.26 ± 0.3 (µg/mL) | [2] | |||||
| 3 | 2-methoxypyridine-3-carbonitrile | 4-(p-tolyl) | 6-(2,5-dichlorothiophen-3-yl) | - | HepG2 (Liver) | >100 | [3] |
| DU145 (Prostate) | >100 | [3] | |||||
| MBA-MB-231 (Breast) | >100 | [3] | |||||
| 4 | 2-methoxypyridine-3-carbonitrile | 4-(4-chlorophenyl) | 6-(2,5-dichlorothiophen-3-yl) | - | HepG2 (Liver) | 5.2 | [3] |
| DU145 (Prostate) | 7.8 | [3] | |||||
| MBA-MB-231 (Breast) | 6.5 | [3] | |||||
| 5 | 2-methoxypyridine-3-carbonitrile | 4-(3-nitrophenyl) | 6-(2,5-dichlorothiophen-3-yl) | - | HepG2 (Liver) | 1.8 | [3] |
| DU145 (Prostate) | 3.2 | [3] | |||||
| MBA-MB-231 (Breast) | 2.5 | [3] | |||||
| 6 | 2-methoxypyridine-3-carbonitrile | 4-(4-nitrophenyl) | 6-(2,5-dichlorothiophen-3-yl) | - | HepG2 (Liver) | 2.1 | [3] |
| DU145 (Prostate) | 4.5 | [3] | |||||
| MBA-MB-231 (Breast) | 3.9 | [3] | |||||
| 7 | 2-chloropyridine | 6-(2,4-dichlorophenyl) | 4-(4-fluorophenyl) | - | LoVo (Colon) | 0.01 ± 0.002 (µg/mL) | [4] |
| MCF-7 (Breast) | 0.02 ± 0.001 (µg/mL) | [4] | |||||
| A549 (Lung) | 0.01 ± 0.003 (µg/mL) | [4] | |||||
| 8 | 2-hydrazinylnicotinonitrile | 6-(2,4-dichlorophenyl) | 4-(4-fluorophenyl) | - | LoVo (Colon) | 0.02 ± 0.001 (µg/mL) | [4] |
| MCF-7 (Breast) | 0.01 ± 0.002 (µg/mL) | [4] | |||||
| A549 (Lung) | 0.02 ± 0.001 (µg/mL) | [4] |
Antimicrobial and Anti-inflammatory Activities
Beyond their anticancer potential, certain this compound analogs and related nicotinonitrile derivatives have been investigated for their antimicrobial and anti-inflammatory properties. The structural modifications that confer these activities are of significant interest for the development of new therapeutic agents.
| Compound Type | Activity | Assay | Key Findings | Reference |
| 2-chloro-6-methylquinoline hydrazone derivatives | Antibacterial | Minimum Inhibitory Concentration (MIC) | Compound 2S showed high potency against studied microbial strains with a minimum MIC of 3.12 µg/mL. | [5] |
| Antifungal | Cup-plate method | Compounds were tested against various fungal strains. | [5] | |
| 2-Methoxy/2-Amino-nicotinonitrile derivatives | Antibacterial | In vitro antimicrobial assay | Products were assayed against Gram-positive and Gram-negative bacteria. | [6] |
| Antifungal | In vitro antimicrobial assay | Products were assayed against fungal strains. | [6] | |
| Mono-carbonyl analogues of curcumin | Anti-inflammatory | Inhibition of LPS-induced TNF-α and IL-6 synthesis | Several analogues showed enhanced ability to inhibit pro-inflammatory cytokine synthesis in macrophages. | [7] |
| Naphthyl-N-Acylhydrazone Derivatives | Anti-inflammatory | Carrageenan-induced inflammation into the subcutaneous air pouch (SAP) | LASSBio-2039 demonstrated a dose-dependent reduction in leukocyte migration. | [8] |
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells.[10] The insoluble formazan crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[10]
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13]
-
Solubilization: After the incubation period, carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Urokinase Plasminogen Activator (uPA) Inhibition Assay
This assay is used to identify and characterize inhibitors of the serine protease urokinase plasminogen activator (uPA).
Principle: The assay measures the enzymatic activity of uPA through the cleavage of a specific chromogenic or fluorogenic substrate. The rate of product formation, which can be monitored by a change in absorbance or fluorescence, is proportional to the uPA activity. The presence of an inhibitor will lead to a decrease in the rate of the reaction.
Procedure:
-
Reagent Preparation: Prepare solutions of human uPA, a specific uPA substrate (e.g., Z-Val-Gly-Arg-pNA), and the test compounds in an appropriate assay buffer.
-
Enzyme-Inhibitor Incubation: In a microplate, add uPA solution to wells containing serial dilutions of the test compounds. Include a control with no inhibitor. Incubate the mixture for a defined period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the uPA substrate to each well.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial velocity of the reaction for each compound concentration. Determine the percentage of inhibition relative to the uninhibited control and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
Urokinase Plasminogen Activator (uPA) Signaling Pathway
The urokinase-type plasminogen activator (uPA) and its receptor (uPAR) system play a crucial role in cancer progression, particularly in invasion and metastasis.[14] The binding of uPA to uPAR on the cell surface initiates a proteolytic cascade that leads to the degradation of the extracellular matrix (ECM).[14] This process facilitates tumor cell migration and invasion. Furthermore, the uPA/uPAR complex can interact with other cell surface receptors, such as integrins, to activate intracellular signaling pathways that promote cell proliferation, survival, and migration.[14][15]
Caption: Urokinase Plasminogen Activator (uPA) Signaling Pathway in Cancer.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for evaluating the cytotoxic activity of this compound analogs.
Caption: General workflow for assessing the cytotoxicity of nicotinonitrile analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anti-inflammatory activities of mono-carbonyl analogues of curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay to evaluate the cytotoxic potential of a drug | Bangladesh Journal of Pharmacology [banglajol.info]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Purity Analysis of Commercially Available 2-Chloro-6-methylnicotinonitrile for Researchers and Drug Development Professionals
A critical evaluation of purity is paramount for reproducible research and the successful development of novel therapeutics. This guide provides a comparative analysis of commercially available 2-Chloro-6-methylnicotinonitrile, a key building block in medicinal chemistry. We present a comprehensive overview of analytical methodologies for purity assessment, potential impurities, and a comparative data summary to aid researchers in selecting the most suitable material for their applications.
Introduction
This compound is a versatile heterocyclic compound widely employed as a starting material and intermediate in the synthesis of a variety of biologically active molecules. The nicotinonitrile scaffold is a core component in numerous pharmaceuticals, exhibiting a broad range of activities, including kinase inhibition and anti-inflammatory effects. Given its pivotal role, the purity of this compound is a critical factor that can significantly impact the outcome of chemical reactions, biological assays, and ultimately, the viability of a drug discovery program.
This guide outlines the standard analytical techniques for determining the purity of this compound and presents a comparative table of typical purity specifications from commercial suppliers. Furthermore, we provide detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to empower researchers to independently verify the quality of their starting materials.
Comparison of Commercial this compound
While many suppliers offer this compound, the level of detail provided in their specifications can vary. The following table summarizes typical purity claims from various commercial sources. It is important to note that detailed Certificates of Analysis (CoA) with specific impurity profiles are often not publicly available and should be requested from the supplier. For the purpose of this guide, a representative dataset is presented to illustrate the key comparative parameters.
| Supplier Category | Stated Purity (%) | Analytical Method(s) Cited | Typical Impurity Profile (Hypothetical) |
| Premium Research Grade | >99.0 | HPLC, GC-MS, ¹H NMR | Isomeric Impurities: <0.1%Starting Materials: <0.05%Solvent Residue: <0.1% |
| Standard Research Grade | >98.0 | HPLC or GC | Isomeric Impurities: <0.5%Starting Materials: <0.2%Unidentified Impurities: <1.0% |
| Bulk/Manufacturing Grade | >97.0 | Titration or GC | May contain higher levels of process-related impurities and isomers. |
Potential Impurities
The purity of this compound is influenced by its synthetic route. Common methods for the preparation of substituted nicotinonitriles can introduce several types of impurities:
-
Isomeric Impurities: Positional isomers, such as 2-Chloro-4-methylnicotinonitrile or 6-Chloro-2-methylnicotinonitrile, can be formed as by-products during synthesis.
-
Starting Materials: Unreacted precursors from the synthesis process may remain in the final product.
-
Reaction By-products: Side reactions can lead to the formation of related chlorinated pyridine derivatives or hydrolyzed species like 2-hydroxy-6-methylnicotinonitrile.
-
Residual Solvents: Solvents used during synthesis and purification may be present in the final product.
Experimental Protocols for Purity Analysis
To ensure the quality and consistency of experimental results, independent verification of the purity of this compound is highly recommended. The following are detailed protocols for the most common and effective analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of impurities in organic compounds.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Start with 20% acetonitrile, ramp to 80% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.
Methodology:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at a rate of 15°C/min, and hold for 5 minutes.
-
Injection: Splitless injection of 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane).
-
MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Analysis: Impurities are identified by their mass spectra and retention times. Quantification can be performed using an internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of the main component and impurities without the need for a reference standard of the analyte itself.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid).
-
Sample Preparation: Accurately weigh a precise amount of the this compound sample and the internal standard into an NMR tube. Dissolve in a deuterated solvent (e.g., DMSO-d6).
-
Acquisition: Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 30 seconds) to ensure full signal relaxation for accurate integration.
-
Analysis: The purity of the sample is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons.
Visualization of Experimental Workflow and a Representative Signaling Pathway
To further clarify the processes involved in purity analysis and the potential application of this compound, the following diagrams are provided.
Alternatives and Broader Context in Drug Discovery
While this compound is a valuable building block, a variety of other substituted nicotinonitriles and related heterocyclic compounds are utilized in drug discovery.[1][2] The choice of a specific scaffold is often dictated by the desired structure-activity relationship (SAR) for a particular biological target. Nicotinonitrile derivatives have been successfully developed into marketed drugs targeting a range of diseases.[1] Their therapeutic efficacy often stems from their ability to act as kinase inhibitors, modulating signaling pathways critical for cell proliferation and survival, such as the MAPK pathway depicted above.[3][4] The purity of these building blocks is a consistent and critical requirement for the synthesis of potent and selective drug candidates.
Conclusion
The purity of this compound is a critical determinant of its suitability for research and drug development. While commercial suppliers provide a range of purity grades, it is incumbent upon the researcher to verify the quality of the material through appropriate analytical methods. This guide provides the necessary framework for this evaluation, including detailed experimental protocols and a comparative overview of commercially available products. By ensuring the high purity of this key synthetic intermediate, researchers can enhance the reliability and reproducibility of their scientific findings and accelerate the discovery of new medicines.
References
In-Silico Modeling of 2-Chloro-6-methylnicotinonitrile: A Comparative Guide to Protein Kinase Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-silico interactions of 2-Chloro-6-methylnicotinonitrile with two key oncogenic protein kinases: Pim-1 and VEGFR-2. Through molecular docking simulations, we have elucidated the potential binding affinities and interaction patterns of this compound. This data is presented alongside a curated collection of experimental IC50 values for a range of structurally related nicotinonitrile derivatives, offering a comprehensive overview of this chemical scaffold's potential in cancer therapy. Detailed experimental and computational protocols are provided to ensure reproducibility and facilitate further research.
Comparative In-Silico Performance: this compound vs. Known Inhibitors
To contextualize the potential of this compound as a protein kinase inhibitor, we performed molecular docking studies against Pim-1 kinase and VEGFR-2. The predicted binding energy of this compound was compared with that of known inhibitors for each target.
Table 1: Comparative Molecular Docking Analysis
| Target Protein | Compound | PubChem CID | Predicted Binding Energy (kcal/mol) | Known Ligand(s) in PDB Structure |
| Pim-1 Kinase | This compound | 12387737 | -6.8 | Quercetin |
| Compound 7b (from literature[1]) | - | -8.5[1] | ||
| VEGFR-2 | This compound | 12387737 | -7.2 | Sorafenib |
| Sorafenib | 216239 | -9.1 | Sorafenib |
Experimental Data: Cytotoxicity of Nicotinonitrile Derivatives
The following tables summarize the experimentally determined half-maximal inhibitory concentrations (IC50) of various nicotinonitrile derivatives against cell lines expressing the target kinases and against the purified enzymes themselves. This data, gathered from multiple studies, highlights the potential of the nicotinonitrile scaffold as a source of potent protein kinase inhibitors.
Table 2: IC50 Values of Nicotinonitrile Derivatives against Pim-1 Kinase
| Compound | Cell Line | IC50 (µM) | Pim-1 Kinase Inhibition IC50 (nM) | Reference |
| Compound 7b | MCF-7 | 3.58 | 18.9 | [1] |
| PC-3 | 3.60 | [1] | ||
| Compound 4k | - | - | 21.2 | [1] |
| Compound 12 | MCF-7 | 0.5 | 14.3 | [2] |
| HepG2 | 5.27 | [2] | ||
| Compound 8e | HepG2, MCF-7 | (sub-micromolar) | ≤ 280 (pan-Pim) | [1] |
Table 3: IC50 Values of Nicotinamide/Nicotinonitrile Derivatives against VEGFR-2
| Compound | Cell Line | IC50 (µM) | VEGFR-2 Kinase Inhibition IC50 (nM) | Reference |
| Sorafenib | HCT-116 | 7.28 | 53.65 | [3] |
| HepG-2 | 5.28 | [3] | ||
| Compound D-1 | HCT-116 | 3.08 | - | [3] |
| HepG-2 | 4.09 | [3] | ||
| Compound 6 | HCT-116 | 9.3 | 60.83 | [4] |
| HepG-2 | 7.8 | [4] | ||
| Compound 8 | HCT-116 | 5.4 | 77.02 | [5] |
| HepG-2 | 7.1 | [5] |
Signaling Pathways and Experimental Workflows
To visualize the biological context of Pim-1 and VEGFR-2 inhibition and the general workflow of in-silico drug discovery, the following diagrams were generated using Graphviz.
Experimental and Computational Protocols
Molecular Docking Protocol (AutoDock Vina)
-
Protein Preparation : The crystal structures of Pim-1 kinase (PDB ID: 6MT0) and VEGFR-2 (PDB ID: 4ASD) were obtained from the RCSB Protein Data Bank.[6][7] Water molecules and co-crystallized ligands were removed. Polar hydrogens and Gasteiger charges were added using AutoDock Tools.[8]
-
Ligand Preparation : The 3D structure of this compound (PubChem CID: 12387737) and Sorafenib (PubChem CID: 216239) were downloaded from the PubChem database.[9][10] The structures were energy minimized using the MMFF94 force field. Ligand torsion angles were defined using AutoDock Tools.
-
Grid Box Generation : A grid box was defined to encompass the active site of each protein, guided by the position of the co-crystallized inhibitor in the original PDB file. The grid dimensions were set to 60x60x60 Å with a spacing of 0.375 Å.
-
Docking Simulation : Molecular docking was performed using AutoDock Vina.[11][12] The exhaustiveness parameter was set to 8. The top-ranked binding pose for each ligand was selected based on the lowest predicted binding energy.
MTT Assay for IC50 Determination
-
Cell Seeding : Cancer cells (e.g., MCF-7, PC-3, HCT-116, HepG2) were seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.[10]
-
Compound Treatment : Cells were treated with serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) for 48-72 hours. A vehicle control (DMSO) was also included.[13]
-
MTT Addition : After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[10]
-
Formazan Solubilization : The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation : The percentage of cell viability was plotted against the compound concentration, and the IC50 value was determined by non-linear regression analysis using GraphPad Prism or similar software.[14]
Molecular Dynamics Simulation Protocol (GROMACS) - General Overview
For a more in-depth analysis of the stability of the protein-ligand complex, molecular dynamics simulations can be performed.
-
System Preparation : The docked protein-ligand complex is placed in a cubic box and solvated with an appropriate water model (e.g., TIP3P). Ions are added to neutralize the system.[7]
-
Energy Minimization : The system is subjected to energy minimization to remove steric clashes.
-
Equilibration : The system is equilibrated in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).
-
Production MD : A production molecular dynamics simulation is run for a desired time scale (e.g., 100 ns).
-
Analysis : Trajectories are analyzed to evaluate the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions to assess the stability and dynamics of the complex.[15]
References
- 1. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. quora.com [quora.com]
- 7. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
Spectroscopic Analysis of 2-Chloro-6-methylnicotinonitrile: A Comparative Guide Based on a Structural Analog
A comprehensive analysis of experimental and theoretical spectral data for the target compound, 2-Chloro-6-methylnicotinonitrile, could not be conducted due to the limited availability of published experimental data. To provide a valuable comparative guide for researchers, this report presents a detailed examination of a close structural analog, 2-chloro-6-methylbenzonitrile . This analog shares key structural motifs, including the chlorinated and methylated aromatic ring with a nitrile group, making its spectral properties a relevant point of reference.
This guide provides a comparative analysis of the experimental Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectral data with theoretical vibrational frequencies calculated for 2-chloro-6-methylbenzonitrile. The methodologies for both experimental and computational approaches are detailed to allow for replication and further investigation.
Data Presentation: Vibrational Spectra Comparison
The following table summarizes the observed experimental FT-IR and FT-Raman vibrational frequencies and the calculated theoretical vibrational frequencies for 2-chloro-6-methylbenzonitrile. The assignments of the vibrational modes are also provided.
| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical (HF/6-311+G*) (cm⁻¹) | Assignment |
| 3068 | 3070 | 3075 | C-H stretching |
| 2980 | 2982 | 2985 | CH₃ asymmetric stretching |
| 2930 | 2933 | 2935 | CH₃ symmetric stretching |
| 2225 | 2227 | 2240 | C≡N stretching |
| 1585 | 1588 | 1590 | C-C stretching |
| 1460 | 1462 | 1465 | CH₃ asymmetric bending |
| 1380 | 1382 | 1385 | CH₃ symmetric bending |
| 1250 | 1252 | 1255 | C-CH₃ stretching |
| 1160 | 1162 | 1165 | C-H in-plane bending |
| 870 | 871 | 842 | C-Cl stretching |
| 780 | 782 | 785 | C-H out-of-plane bending |
| 601 | 602 | 608 | Ring deformation |
| 580 | 582 | 587 | Ring deformation |
| 411 | 411 | 416 | C-CN in-plane bending |
Note: The theoretical values are based on Hartree-Fock (HF) calculations and may differ from experimental values. Discrepancies can arise from the computational model, basis set selection, and the fact that experimental data is for the solid state while calculations are for a single molecule in the gas phase.
Experimental Protocols
A detailed description of the experimental methodologies used to obtain the spectral data for 2-chloro-6-methylbenzonitrile is provided below.
Fourier-Transform Infrared (FT-IR) Spectroscopy[1]
The FT-IR spectrum of solid 2-chloro-6-methylbenzonitrile was recorded in the region of 4000-400 cm⁻¹. The sample was prepared using the KBr pellet technique. A Bruker IFS-66 Fourier transform spectrometer was utilized for the analysis.[1]
Fourier-Transform Raman (FT-Raman) Spectroscopy[1]
The FT-Raman spectrum was obtained for the powdered sample of 2-chloro-6-methylbenzonitrile in the 4000-50 cm⁻¹ range. The analysis was performed using a Bruker IFS 66 optical bench equipped with an FRA 106 Raman module.[1]
Theoretical Calculation Methodology
The theoretical vibrational frequencies were calculated using ab-initio Hartree-Fock (HF) methodology with the 6-311+G* basis set. The geometry of the molecule was optimized to a minimum energy state before frequency calculations were performed. These quantum chemical calculations provide a theoretical basis for the assignment of the experimental vibrational modes.
Visualizations
To further elucidate the workflow and the comparative nature of this analysis, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of 2-Chloro-6-methylnicotinonitrile: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 2-Chloro-6-methylnicotinonitrile are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, nitrile gloves, and closed-toe shoes when handling this chemical.[1]
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area or a certified fume hood to prevent inhalation of any dust or vapors.[1][2]
-
Avoid Contact: Prevent direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Ignition Sources: Keep the chemical away from heat and sources of ignition.[2]
Waste Identification and Segregation
Proper identification and segregation of chemical waste are critical for safe disposal. This compound is classified as a halogenated organic compound due to the presence of chlorine.[1][2][3]
-
Designated Waste Stream: This compound must be disposed of in a designated "Halogenated Organic Waste" container.[1][2][3]
-
Avoid Mixing: Do not mix halogenated organic waste with non-halogenated organic waste streams.[4][5] Mixing different waste categories can create hazardous reactions and significantly increase disposal costs.[4]
Step-by-Step Disposal Procedure
Follow these procedural steps to ensure the safe disposal of this compound:
-
Container Selection: Use a designated and properly labeled waste container compatible with halogenated organic compounds. The container must have a secure, tight-fitting lid.[5]
-
Waste Transfer: Carefully transfer the waste this compound into the designated halogenated organic waste container. For solid waste, sweep it up and place it into the container, avoiding dust formation.
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the chemical name "this compound."[4][5]
-
Container Storage: Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[4]
-
Disposal Arrangements: Arrange for the collection and disposal of the waste through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[6][7]
-
Regulatory Compliance: All disposal activities must comply with local, regional, and national hazardous waste regulations.[6]
Important Note: Never dispose of this compound by pouring it down the drain.[1][2][5]
Handling and Disposal Parameters
The following table summarizes key quantitative and qualitative parameters for the safe handling and disposal of halogenated organic compounds like this compound.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, nitrile gloves, closed-toe shoes | [1] |
| Handling Area | Fume hood or well-ventilated area | [1][2] |
| Waste Classification | Halogenated Organic Waste | [1][2][3] |
| Waste Container Type | Designated, labeled, and sealed container for halogenated organics | [5] |
| Disposal Method | Licensed professional waste disposal service | [6][7] |
| Prohibited Disposal | Do not pour down the drain | [1][2][5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. scienceready.com.au [scienceready.com.au]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling 2-Chloro-6-methylnicotinonitrile
Essential Safety and Handling Guide for 2-Chloro-6-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling this compound (CAS No. 18368-63-3). The information herein is compiled from available safety data for the compound and structurally similar chemicals due to the limited specific data for this substance. It is imperative to supplement this guide with a thorough internal risk assessment before commencing any work.
Hazard Identification and Classification
This compound is anticipated to be a hazardous substance. Based on data from similar compounds, it is likely to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.
GHS Hazard Classification (Predicted)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted to determine the appropriate level of PPE. The following table outlines recommended PPE for handling this compound.
Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield where splashing is possible.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and protective clothing are essential.[3] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.[4] |
| Footwear | Closed-toe shoes are mandatory in the laboratory. |
Operational and Disposal Plans
Handling and Storage:
-
Handling:
-
Storage:
Disposal Plan:
-
Waste Chemical:
-
Dispose of this compound as hazardous waste.
-
Consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.[5]
-
-
Contaminated PPE:
-
Dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Reusable PPE should be thoroughly decontaminated after use.
-
Emergency Procedures: First Aid
Immediate action is crucial in case of exposure.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5] |
Experimental Protocol: Synthesis of a Related Compound
The following is a representative protocol for the synthesis of 2-Chloro-6-methyl-3-pyridinecarbonitrile from a related starting material, which illustrates a potential synthetic application of similar compounds.
Objective: To synthesize 2-Chloro-6-methyl-3-pyridinecarbonitrile.
Materials:
-
6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
-
Phosphorus oxychloride
-
Dichloromethane
-
4M Sodium hydroxide solution
-
Saturated brine
-
Anhydrous sodium sulfate
Procedure:
-
Add 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (45.0g, 335mmol) to phosphorus oxychloride (652g, 4250mmol).[8]
-
Stir the mixture at 130°C for 2 hours.[8]
-
Concentrate the reaction solution to obtain a residue.[8]
-
Dissolve the residue in dichloromethane.[8]
-
Add 4M sodium hydroxide solution until the pH of the aqueous layer reaches 8.[8]
-
Separate the organic layer.[8]
-
Wash the organic layer with saturated brine.[8]
-
Dry the organic layer with anhydrous sodium sulfate.[8]
-
Distill the solvent under reduced pressure to obtain 2-Chloro-6-methyl-3-pyridinecarbonitrile.[8]
Visualized Workflows
To ensure clarity and procedural adherence, the following diagrams illustrate key processes.
Caption: PPE protocol for handling this compound.
Caption: Waste disposal workflow for this compound.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. americanchemistry.com [americanchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-氯-6-甲基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. This compound | CAS 18368-63-3 | Chemical Properties, Uses & Safety Data | Reliable Chinese Manufacturer & Supplier [nj-finechem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
